MOME
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
109882-76-0 |
|---|---|
Molecular Formula |
(C4H9NO)x.(C3H5ClO)y.(C3H4N2)z |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methoxymethyl (MOME) Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the strategic use of protecting groups is paramount. The methoxymethyl (MOM) ether is a frequently employed protecting group for hydroxyl and amino functionalities due to its ease of introduction, general stability under a range of reaction conditions, and facile cleavage under acidic conditions.[1][2] This technical guide provides a comprehensive overview of the synthesis (protection), deprotection, and characterization of MOME compounds, tailored for professionals in research and drug development.
The MOM group forms an acetal with the hydroxyl group, rendering it inert to a variety of reagents such as bases, nucleophiles, electrophiles, and many oxidizing and reducing agents.[1][2] This stability makes it an invaluable tool in the synthesis of complex molecules where specific functional groups must be shielded from unwanted side reactions.[3] The choice of a protecting group is critical, and the MOM ether strikes a balance between stability and ease of removal, making it a versatile option in the synthetic chemist's toolbox.
Synthesis of this compound Ethers (Protection of Alcohols and Phenols)
The introduction of the MOM group can be achieved through several methods, with the choice of reagents often depending on the substrate's sensitivity and the desired reaction conditions.
Method 1: Using Chloromethyl Methyl Ether (MOMCl) with a Non-nucleophilic Base
This is a very common and efficient method for the protection of primary, secondary, and tertiary alcohols, as well as phenols. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction.[4]
Experimental Protocol:
-
To a solution of the alcohol or phenol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DCM) is added N,N-diisopropylethylamine (DIPEA) (2.0-4.0 equivalents).
-
The mixture is cooled to 0 °C in an ice bath.
-
Chloromethyl methyl ether (MOMCl) (1.5-3.0 equivalents) is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound ether.
Safety Note: Chloromethyl methyl ether (MOMCl) is a known carcinogen and a potent alkylating agent.[4] It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.
Method 2: Using Dimethoxymethane (Methylal) with an Acid Catalyst
An alternative, safer method involves the use of dimethoxymethane in the presence of an acid catalyst. This method avoids the use of the carcinogenic MOMCl.[2]
Experimental Protocol:
-
The alcohol or phenol (1.0 equivalent) is dissolved in an aprotic solvent such as chloroform (CHCl₃) or dichloromethane (DCM).
-
Dimethoxymethane (an excess, often used as the solvent or co-solvent) is added.
-
A catalytic amount of a strong acid, such as phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TfOH), is carefully added.[2]
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃).
-
The layers are separated, and the aqueous phase is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography.
Deprotection of this compound Ethers
The removal of the MOM group is typically achieved under acidic conditions, which cleave the acetal linkage.
Method 1: Acidic Hydrolysis
This is the most common method for MOM deprotection and can be achieved with a variety of acids.
Experimental Protocol:
-
The this compound-protected compound (1.0 equivalent) is dissolved in a suitable solvent mixture, such as methanol/water or THF/water.
-
A catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is added.[2]
-
The reaction is stirred at room temperature or gently heated until the deprotection is complete (monitored by TLC).
-
The reaction is neutralized with a base (e.g., saturated aqueous NaHCO₃).
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Method 2: Using Lewis Acids
Lewis acids can also be employed for the cleavage of this compound ethers, sometimes offering milder conditions or different selectivity.
Experimental Protocol using Trifluoroacetic Acid (TFA):
-
The this compound ether is dissolved in dichloromethane (DCM).
-
Trifluoroacetic acid (TFA) is added, and the solution is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous phase is extracted with DCM.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the deprotected alcohol.
Characterization of this compound Compounds
The successful synthesis of a this compound ether is confirmed through standard spectroscopic techniques.
Data Presentation: Spectroscopic Data of Representative this compound Ethers
The following tables summarize the characteristic spectroscopic data for a selection of this compound-protected alcohols and phenols.
Table 1: ¹H NMR Spectroscopic Data of this compound Ethers
| Starting Alcohol/Phenol | This compound Ether Structure | Characteristic ¹H NMR Signals (δ, ppm) |
| Benzyl Alcohol | 7.45–7.09 (m, 5H, Ar-H), 4.57 (s, 2H, Ar-CH₂-O), 4.67 (s, 2H, O-CH₂-O), 3.38 (s, 3H, O-CH₃) | |
| Phenol | 7.35-6.95 (m, 5H, Ar-H), 5.18 (s, 2H, O-CH₂-O), 3.48 (s, 3H, O-CH₃) | |
| Cyclohexanol | ~4.7 (s, 2H, O-CH₂-O), ~3.6 (m, 1H, CH-O), ~3.4 (s, 3H, O-CH₃), 1.9-1.2 (m, 10H, cyclohexane-H) | |
| 4-Nitrobenzyl alcohol | 8.2 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 4.7 (s, 2H, Ar-CH₂-O), 4.6 (s, 2H, O-CH₂-O), 3.4 (s, 3H, O-CH₃) |
Table 2: ¹³C NMR Spectroscopic Data of this compound Ethers
| Starting Alcohol/Phenol | This compound Ether Structure | Characteristic ¹³C NMR Signals (δ, ppm) |
| Benzyl Alcohol | 140.9 (Ar-C), 128.6 (Ar-CH), 127.6 (Ar-CH), 127.0 (Ar-CH), 94.7 (O-CH₂-O), 65.2 (Ar-CH₂-O), 55.6 (O-CH₃) | |
| Phenol | 157.3 (Ar-C-O), 129.5 (Ar-CH), 121.3 (Ar-CH), 116.1 (Ar-CH), 94.4 (O-CH₂-O), 55.9 (O-CH₃) | |
| Cyclohexanol | ~95 (O-CH₂-O), ~75 (CH-O), ~55 (O-CH₃), ~32, ~25, ~24 (cyclohexane-CH₂) | |
| 4-Nitrobenzyl alcohol | 147.5 (Ar-C-NO₂), 145.8 (Ar-C), 127.8 (Ar-CH), 123.8 (Ar-CH), 94.8 (O-CH₂-O), 68.5 (Ar-CH₂-O), 55.8 (O-CH₃) |
Table 3: IR Spectroscopic Data of this compound Ethers
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C-O Stretching (ether) | 1150 - 1085 (strong) |
| C-H Stretching (alkane) | 2950 - 2850 |
| O-H Stretching (unprotected alcohol) | 3600 - 3200 (broad) - should be absent in pure this compound ether |
Mandatory Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: General workflow for the synthesis of this compound ethers (protection).
Caption: General workflow for the deprotection of this compound ethers.
Caption: Use of this compound protection in a multi-step synthetic sequence.
Conclusion
The methoxymethyl ether is a robust and versatile protecting group for hydroxyl and amino functionalities, making it a valuable tool in the synthesis of complex molecules, including those of pharmaceutical interest. Its straightforward introduction and removal, coupled with its stability to a wide range of reagents, ensures its continued use in organic synthesis. Careful consideration of reaction conditions and appropriate handling of reagents like MOMCl are essential for successful implementation. The spectroscopic data provided in this guide serves as a useful reference for the characterization of this compound-protected intermediates, aiding researchers in the confirmation of their synthetic transformations.
References
An In-depth Technical Guide on the Core Mechanism of MOME in Cancer Survival Prediction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Computational Mechanism: Biased Progressive Encoding (BPE) and Mixture of Multimodal Experts (MoME)
The central mechanism of the this compound framework revolves around two key innovations: the Biased Progressive Encoding (BPE) paradigm and the Mixture of Multimodal Experts (this compound) layer.
Biased Progressive Encoding (BPE) Paradigm
The BPE paradigm is designed for the deep fusion of multimodal data through an iterative and alternating process of encoding and fusion.[2][3] Unlike traditional methods that encode each modality separately before a single fusion step, BPE uses one modality as a reference to guide the encoding of the other.[2][3] This progressive approach helps to reduce the disparities between the different data types and facilitate the discovery of complementary information.[3]
Mixture of Multimodal Experts (this compound) Layer
The this compound layer dynamically selects the most appropriate "expert" for data fusion at each stage of the BPE process.[2][3] This allows the model to adapt to different scenarios where biomarkers in one modality might be more influential than in the other.[2] The expert pool includes:
-
TransFusion (TF): This expert maximizes information exchange between the two data modalities using a self-attention mechanism on the concatenated features.[2]
-
Biased Experts: These experts focus on the more informative modality by incorporating reference information to varying degrees, allowing for a balanced or biased focus during encoding.[3]
The following diagram illustrates the logical workflow of the Biased Progressive Encoding paradigm.
Computational Experimental Workflow
The overall workflow of the this compound framework for cancer survival prediction can be summarized in the following steps, from data input to the final prediction output.
-
Data Input: The model takes two types of data as input:
-
Whole Slide Images (WSIs): Digital scans of tissue slides.
-
Genomic Data: Molecular data such as gene expression profiles.
-
-
Feature Extraction: Initial features are extracted from both modalities. For WSIs, this typically involves using a pre-trained convolutional neural network (CNN) to obtain a set of feature vectors. Genomic data is also processed into a suitable numerical format.
-
Biased Progressive Encoding: The extracted features are then fed into the BPE module. Through multiple iterations of alternating encoding and fusion guided by the this compound layer, the model learns a rich, integrated representation of the patient's data.
-
Feature Aggregation: The final fused features from the BPE module are aggregated.
-
Survival Prediction: The aggregated features are passed to a prediction head, which is typically a simple neural network, to output the survival prediction.
The following diagram provides a high-level overview of this experimental workflow.
Logical Relationships within the this compound Layer
The this compound layer itself contains a set of "expert" networks that process the multimodal data in different ways. The choice of which expert to use is determined by a gating mechanism, which learns to select the most suitable expert for a given input.
The diagram below illustrates the logical relationship between the input features, the gating network, and the expert pool within a single this compound layer.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Methoxy(polyethylene glycol) ether (MOME/mPEG)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Methoxy(polyethylene glycol) ether, commonly known as mPEG. Methoxy(polyethylene glycol) ether is a derivative of polyethylene glycol (PEG) where one of the terminal hydroxyl groups is replaced by a methoxy group.[] This modification renders the polymer monofunctional, making it a crucial component in various biomedical and pharmaceutical applications, most notably in drug delivery systems.[][2] Its ability to improve the solubility and stability of conjugated molecules, reduce immunogenicity, and prolong circulation half-life has made it an invaluable tool in the development of therapeutic proteins, peptides, and small molecule drugs.[3]
Core Physical and Chemical Properties
The physicochemical properties of mPEG are highly dependent on its molecular weight. A summary of these properties is presented in the tables below, compiled from various sources to provide a comparative overview for researchers.
Physical Properties of Methoxy(polyethylene glycol) ether (mPEG)
| Property | Value | Conditions |
| Physical Form | White to off-white solid, semi-solid, or liquid | Dependent on molecular weight[3] |
| Melting Point (°C) | 60-64 | |
| Boiling Point (°C) | >200 | at 760 mmHg[2] |
| Density (g/mL) | ~1.125 (1.094 at 25 °C) | [2][4] |
| Refractive Index | 1.459 | at 20 °C[2] |
| Viscosity (cs) | 4.1 - 63 | at 99 °C, varies with molecular weight[2] |
Chemical Properties of Methoxy(polyethylene glycol) ether (mPEG)
| Property | Value |
| Molecular Formula | CH₃(OCH₂CH₂)nOH |
| α-end group | Methoxy |
| Ω-end group | Hydroxyl |
| pH | 5.5-7.0 (5% w/w in water at 25 °C)[2] |
| Flash Point (°C) | 268[2] |
| Polydispersity Index (PDI) | 1.03-1.06[4] |
Solubility Profile of Methoxy(polyethylene glycol) ether (mPEG)
| Solvent | Solubility | Notes |
| Water | Freely soluble[][4] | Solubility decreases with increasing molecular weight. |
| Ethanol | Soluble[] | |
| Methanol | Soluble[5] | |
| Acetone | Soluble[5] | |
| Chloroform | Soluble[4][6] | |
| Dichloromethane (DCM) | Soluble[6] | |
| Dimethylformamide (DMF) | Soluble[4][6] | |
| Dimethyl sulfoxide (DMSO) | Soluble[4] | |
| Toluene | Less soluble | Solubility can be increased by raising the temperature.[4] |
| Isopropanol | Less soluble | Solubility can be increased by raising the temperature.[4] |
| Ether | Insoluble[4] |
Experimental Protocols
The characterization of mPEG is crucial for ensuring its quality and performance in drug delivery applications. Below are detailed methodologies for key experiments.
Molecular Weight and Polydispersity Determination
1. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Instrumentation: A liquid chromatograph equipped with a refractive index (RI) detector and a series of SEC columns suitable for the expected molecular weight range of the mPEG.
-
Mobile Phase: Tetrahydrofuran (THF) is a commonly used mobile phase.
-
Procedure:
-
Prepare a dilute solution of the mPEG sample in the mobile phase (e.g., 1-5 mg/mL).
-
Calibrate the instrument using a series of narrow molecular weight PEG standards.
-
Inject the mPEG sample into the GPC/SEC system.
-
The retention time of the polymer is inversely proportional to its hydrodynamic volume.
-
The molecular weight distribution and PDI are calculated from the calibration curve.
-
2. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS):
-
Objective: To obtain a detailed analysis of the polymer distribution and to confirm the molecular weight of the individual polymer chains.
-
Procedure:
-
Prepare a solution of the mPEG sample.
-
Mix the sample solution with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Analyze the sample in the MALDI-TOF mass spectrometer. The resulting spectrum will show a distribution of peaks, each corresponding to an individual mPEG chain with a different number of ethylene glycol repeat units.
-
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR):
-
Objective: To confirm the chemical structure of mPEG, including the presence of the terminal methoxy and hydroxyl groups, and to determine the degree of polymerization.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated water (D₂O) are common solvents.
-
Procedure:
-
Dissolve the mPEG sample in the appropriate deuterated solvent.
-
Acquire the ¹H and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, the characteristic peaks for the methoxy protons (CH₃O-) typically appear around 3.38 ppm, and the backbone ethylene glycol protons (-OCH₂CH₂-) appear as a broad singlet around 3.64 ppm.
-
The degree of polymerization can be estimated by comparing the integration of the backbone protons to that of the methoxy protons.
-
Characterization of mPEG-based Micelles for Drug Delivery
Dynamic Light Scattering (DLS):
-
Objective: To determine the hydrodynamic diameter and size distribution of mPEG-based micelles in an aqueous solution.
-
Procedure:
-
Prepare a dilute aqueous solution of the mPEG-drug conjugate or mPEG-based block copolymer.
-
Filter the solution to remove any dust or aggregates.
-
Place the sample in the DLS instrument.
-
The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.
-
The hydrodynamic diameter and polydispersity are calculated from the autocorrelation function of the intensity fluctuations.
-
Transmission Electron Microscopy (TEM) / Cryogenic TEM (Cryo-TEM):
-
Objective: To visualize the morphology and size of the mPEG-based micelles.
-
Procedure (for TEM):
-
A dilute solution of the micelles is placed on a TEM grid (e.g., carbon-coated copper grid).
-
The sample is negatively stained with a heavy atom salt solution (e.g., uranyl acetate) to enhance contrast.
-
The grid is dried and then imaged in the TEM.
-
-
Procedure (for Cryo-TEM):
-
A thin film of the micelle solution is applied to a TEM grid.
-
The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the water.
-
The vitrified sample is then imaged in the TEM at cryogenic temperatures, preserving the native hydrated state of the micelles.
-
Visualizations
The following diagrams illustrate key concepts related to the application of mPEG in drug delivery.
Caption: General structure of a Methoxy(polyethylene glycol) ether-drug conjugate.
Caption: Self-assembly of mPEG-drug conjugates into a micelle for drug delivery.
Caption: A typical experimental workflow for the synthesis and characterization of mPEG for drug delivery applications.
References
The Ambiguity of "MOME" in a Pharmacological Context
A comprehensive search for a chemical entity or drug core commonly abbreviated as "MOME" has yielded no definitive, widely recognized compound in the context of drug development and pharmacology. The acronym "this compound" does not correspond to a standard or well-established structural analogue or derivative series in publicly available scientific literature, patent databases, or chemical repositories.
It is possible that "this compound" refers to:
-
An internal or proprietary code name: Many pharmaceutical and research institutions use internal codes to refer to compounds during development. These names are often not publicly disclosed until later stages of research or publication.
-
A niche or emerging compound: The entity might be a novel discovery with limited public documentation.
-
A typographical error: The intended acronym could be different.
Without a precise chemical name, structure, or a more specific context, it is not feasible to provide an in-depth technical guide on its structural analogues and derivatives. The core requirements of the request—summarizing quantitative data, providing detailed experimental protocols, and creating visualizations of signaling pathways—are contingent on the unambiguous identification of the parent compound.
Researchers, scientists, and drug development professionals are encouraged to verify the specific chemical name or structure of interest to enable a thorough and accurate literature search and data compilation. Once the core compound is identified, a detailed technical guide can be constructed by exploring its structure-activity relationships, synthetic methodologies, and biological mechanisms of action.
Early-Stage Research on the Therapeutic Potential of Momelotinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on the therapeutic potential of Momelotinib (formerly known as CYT387), a potent inhibitor of Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), and Activin A Receptor Type 1 (ACVR1). This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes the core signaling pathways modulated by Momelotinib.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacokinetic and pharmacodynamic data for Momelotinib.
Table 1: In Vitro Kinase and Cell-Based Assay Data
| Target/Cell Line | Assay Type | IC50 / EC50 (nM) | Reference |
| JAK1 (wild-type) | Kinase Assay | 11 | |
| JAK2 (wild-type) | Kinase Assay | 18 | |
| JAK2 (V617F mutant) | Kinase Assay | 2.8 | |
| JAK3 (wild-type) | Kinase Assay | 155 | |
| TYK2 (wild-type) | Kinase Assay | 17 | |
| ACVR1 (ALK2) | Kinase Assay | 8.4 | |
| Ba/F3-JAK2V617F | Cell Proliferation | 1500 | |
| HEL (human erythroleukemia) | Cell Proliferation | 1500 | |
| Ba/F3-MPLW515L | Cell Proliferation | 200 | |
| K562 (BCR-ABL1) | Cell Proliferation | 58,000 | |
| HEL cells | STAT5 Phosphorylation | 400 | |
| Human PBMCs (IL-6 stimulated) | STAT3 Phosphorylation | 259 | |
| HepG2 cells (BMP6-induced) | Hepcidin Production | 651 |
Table 2: Clinical Pharmacokinetic Parameters of Momelotinib (200 mg once daily)
| Parameter | Value | Units | Reference |
| Cmax (steady-state) | 479 (61% CV) | ng/mL | |
| AUCtau (steady-state) | 3288 (60% CV) | ng.h/mL | |
| Tmax (median) | 2 | hours | |
| Terminal half-life (t1/2) | 4-8 | hours |
Table 3: Efficacy of Momelotinib in the MOMENTUM Phase 3 Trial (previously treated with a JAK inhibitor)
| Endpoint (at Week 24) | Momelotinib Arm | Danazol Arm | p-value | Reference |
| Symptom Score Reduction (≥50%) | 25% | 9% | <0.001 | |
| Transfusion Independence | 31% | 20% | Non-inferior | |
| Spleen Volume Reduction (≥35%) | 23% | 3% | <0.001 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the early-stage research of Momelotinib.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Protocol)
This protocol is a representative method for determining the IC50 of Momelotinib against JAK family kinases and ACVR1.
Materials:
-
Kinase (e.g., JAK2 V617F)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
ATP
-
Kinase Buffer A (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
Momelotinib (serially diluted in DMSO)
-
384-well plate
Procedure:
-
Compound Preparation: Prepare a 3-fold serial dilution of Momelotinib in DMSO. Further dilute these solutions into Kinase Buffer A to create a 3X final concentration stock.
-
Kinase/Antibody Mixture: Prepare a 3X solution of the kinase and Eu-anti-Tag antibody in Kinase Buffer A.
-
Tracer Solution: Prepare a 3X solution of the kinase tracer in Kinase Buffer A.
-
Assay Assembly:
-
Add 5 µL of the 3X Momelotinib solution to the wells of the 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of the europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm) are measured.
-
Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. The IC50 values are determined by fitting the dose-response curves using a sigmoidal model.
Cell Proliferation Assay (MTT-Based)
This protocol describes a common method to assess the effect of Momelotinib on the proliferation of JAK2-dependent cell lines (e.g., HEL, Ba/F3-JAK2V617F).
Materials:
-
JAK2-dependent cell line (e.g., HEL)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Momelotinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
Section 1: MOMO (MOM-protected climacostol)
A Technical Guide to the Preliminary Toxicity of MOME: Addressing Ambiguity and Presenting Key Findings
Introduction
The acronym "this compound" is not uniquely defined in publicly available scientific literature and can refer to several distinct chemical entities. This guide addresses the preliminary toxicity of two plausible candidates based on search results: MOMO (MOM-protected climacostol) , a synthetic analog of a natural cytotoxic product, and Momelotinib , a Janus kinase (JAK) inhibitor. This document provides a detailed overview of the available preclinical toxicity data, experimental methodologies, and mechanisms of action for each compound, tailored for researchers, scientists, and drug development professionals.
MOMO is a synthetic, pH-sensitive prodrug of climacostol, a natural cytotoxic compound.[1] Its toxicity is dependent on the acidic microenvironment often found in tumor tissues, which facilitates its conversion to the active form, climacostol.[1]
Quantitative Toxicity Data
The available preliminary toxicity data for MOMO is derived from in vivo studies using the fruit fly, Drosophila melanogaster.
| Test System | Compound | Endpoint | Observations | Reference |
| Drosophila melanogaster larvae | Climacostol | Gastrointestinal Toxicity | Apoptosis and increased Reactive Oxygen Species (ROS) in the midgut. | [1] |
| Drosophila melanogaster larvae | Climacostol | Neurotoxicity | Increased brain ROS and inhibition of neural cell proliferation. | [1] |
| Ciliates | MOMO | Cytotoxicity | No toxicity at pH 6.8; necrotic effects at pH 6.3 (similar to climacostol). | [1] |
Experimental Protocols
In Vivo Toxicity Assessment in Drosophila melanogaster
-
Organism: Drosophila melanogaster larvae.
-
Test Compound Administration: Food administration with climacostol.
-
Toxicity Endpoints:
-
Gastrointestinal Toxicity: Assessed by observing apoptosis and the generation of reactive oxygen species (ROS) in the midgut of eclosed larvae.
-
Neurotoxicity: Evaluated by measuring ROS levels in the brain and assessing the proliferation of neural cells.
-
Developmental Effects: Monitored during the larval and pupation stages.
-
-
Key Findings: Climacostol induced gastrointestinal toxicity characterized by apoptosis and ROS production in the midgut.[1] It also exhibited neurotoxic effects, including increased brain ROS and inhibited neural cell proliferation.[1]
In Vitro pH-Dependent Activation and Cytotoxicity
-
Test System: Ciliates (species other than C. virens).
-
Test Compound: MOMO.
-
Methodology: Ciliates were exposed to MOMO in a physiological culture medium (SMB) at different pH values.
-
Conditions:
-
pH 6.8 (Physiological)
-
pH 6.3 (Mildly Acidic)
-
-
Observation:
Visualizations
References
Methodological & Application
Application Notes: MOME (Multiplexed Oncology Metabolism and Efficacy) Experimental Protocol for In Vitro Assays
Introduction
The Multiplexed Oncology Metabolism and Efficacy (MOME) protocol is a comprehensive suite of in vitro assays designed to provide a multi-faceted evaluation of novel therapeutic compounds in oncology research. This protocol integrates assessments of cell viability, apoptosis induction, and target signaling pathway modulation to generate a robust preclinical dataset. By combining these critical endpoints, the this compound protocol enables researchers to efficiently screen compounds, elucidate mechanisms of action, and identify promising candidates for further development. The assays described are fundamental in drug discovery for evaluating the cytotoxic and cytostatic effects of compounds on cancer cell lines.[1][2]
Applications
-
High-Throughput Screening (HTS): Rapidly screen large compound libraries for cytotoxic or anti-proliferative activity.[3][4]
-
Mechanism of Action (MoA) Studies: Delineate whether a compound's anti-cancer activity is due to cell cycle arrest, induction of apoptosis, or necrosis.[5][6]
-
Drug Efficacy and Potency Determination: Quantify the effective dose (EC₅₀) or inhibitory concentration (IC₅₀) of a therapeutic candidate.
-
Analysis of Signaling Pathways: Determine the effect of a compound on specific molecular pathways that regulate cell growth, proliferation, and survival.[7][8]
Experimental Protocols
The this compound protocol consists of three core modules that can be performed sequentially or in parallel, depending on the experimental design.
Module 1: Cell Viability Assessment (MTT Assay)
This module assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9] The amount of formazan produced is proportional to the number of viable cells.[9]
Workflow Diagram
Caption: High-level workflow for the this compound protocol.
Protocol Steps:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
Module 2: Apoptosis Detection (Annexin V/PI Staining)
This module quantifies the percentage of cells undergoing apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain late apoptotic and necrotic cells, which have compromised membrane integrity.[5][6]
Protocol Steps:
-
Cell Culture and Treatment: Culture and treat cells with the test compound in 6-well plates as described in Module 1.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Data Acquisition: Analyze the stained cells by flow cytometry. The different cell populations (live, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.[6]
Module 3: Signaling Pathway Analysis (Western Blotting)
This module is used to detect specific proteins in a cell lysate to determine how a compound affects key signaling pathways.[7] It is particularly useful for assessing the phosphorylation status of proteins, which is a key indicator of pathway activation or inhibition.[8][12]
Protocol Steps:
-
Cell Culture and Treatment: Culture and treat cells in larger format dishes (e.g., 10 cm) to ensure sufficient protein yield.
-
Cell Lysis: After treatment, wash cells with cold 1X PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[13]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[14]
Data Presentation
Quantitative data from the this compound protocol should be organized for clear interpretation and comparison.
Table 1: Cell Viability Data (MTT Assay)
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.254 | 0.082 | 100.0% |
| 0.1 | 1.198 | 0.075 | 95.5% |
| 1 | 0.876 | 0.051 | 69.8% |
| 10 | 0.432 | 0.033 | 34.4% |
| 100 | 0.155 | 0.021 | 12.4% |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 95.2% | 2.5% | 2.3% |
| Compound X (10 µM) | 45.8% | 35.1% | 19.1% |
Signaling Pathway Visualization
Diagrams are essential for visualizing the complex interactions within cellular signaling pathways targeted by therapeutic agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The Importance of In Vitro Assays [visikol.com]
- 3. The Rise of In Vitro Testing in Drug Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 7. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 多重蛋白质印迹法分析信号通路-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for the Use of Momelotinib in Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Momelotinib (formerly known as CYT387), a potent inhibitor of Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), and Activin A receptor type 1 (ACVR1), in various preclinical animal models. The information presented here is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of Momelotinib in models of myelofibrosis, anemia of chronic disease, and inflammatory arthritis.
Mechanism of Action
Momelotinib exhibits a dual mechanism of action that addresses both the myeloproliferation and the anemia associated with myelofibrosis. By inhibiting JAK1 and JAK2, Momelotinib downregulates the constitutively activated JAK-STAT signaling pathway, which is a hallmark of myeloproliferative neoplasms. This leads to a reduction in pro-inflammatory cytokine production and control of splenomegaly and other constitutional symptoms.[1][2]
Uniquely, Momelotinib also inhibits ACVR1 (also known as ALK2), a key regulator of hepcidin expression.[3][4][5] Hepcidin is a hormone that controls iron homeostasis, and its elevated levels in myelofibrosis contribute to anemia by sequestering iron and limiting its availability for erythropoiesis. By inhibiting ACVR1, Momelotinib reduces hepcidin production, leading to increased iron availability and an improvement in red blood cell production.[2][4]
Signaling Pathway Diagrams
Quantitative Data from Preclinical Animal Studies
The following tables summarize the quantitative data from key preclinical studies of Momelotinib in various animal models.
Table 1: Efficacy of Momelotinib in a Rat Model of Anemia of Chronic Disease
| Parameter | Vehicle Control | Momelotinib (25 mg/kg, once daily) | Reference |
| Animal Model | Female Lewis rats with peptidoglycan-polysaccharide (PG-PS) induced anemia | Female Lewis rats with PG-PS induced anemia | [2] |
| Treatment Duration | 21 days | 21 days | [2] |
| Hemoglobin (g/dL) | 10.5 ± 0.3 | 13.8 ± 0.4 (p < 0.001) | [2] |
| Red Blood Cell Count (10^6/µL) | 6.2 ± 0.2 | 8.1 ± 0.3 (p < 0.001) | [2] |
| Serum Hepcidin (ng/mL) | ~150 | ~50 (p < 0.01) | [2] |
Table 2: Efficacy of Momelotinib in a Mouse Model of Myelofibrosis
| Parameter | Vehicle Control | Momelotinib | Reference |
| Animal Model | Murine model of JAK2V617F-driven myeloproliferative neoplasm (MPN) | Murine model of JAK2V617F-driven MPN | [2] |
| Dosage | Not specified | Not specified in detail in the specific citation | [2] |
| Key Findings | Progressive splenomegaly, abnormal blood counts | Normalized blood counts, reduced spleen size, suppressed inflammatory cytokines | [2] |
Table 3: Efficacy of Momelotinib in a Mouse Model of Collagen-Induced Arthritis
| Parameter | Vehicle Control | Momelotinib (30 mg/kg, twice daily) | Momelotinib (50 mg/kg, once daily) | Etanercept (10 mg/kg) | Reference |
| Animal Model | Collagen antibody-induced arthritis (CAIA) in mice | CAIA in mice | CAIA in mice | CAIA in mice | Not explicitly in provided results |
| Clinical Score (paws) | High | Significantly reduced (p < 0.001) | Significantly reduced (p < 0.001) | Reduced | Not explicitly in provided results |
| Paw Thickness | Increased | Significantly reduced (p < 0.001) | Significantly reduced (p < 0.001) | Reduced | Not explicitly in provided results |
Table 4: Adverse Events Observed in Preclinical and Clinical Studies
| Adverse Event | Frequency | Severity | Reference |
| Thrombocytopenia | Common (17-28% in clinical trials) | Grade 3/4 reported (12%) | [6][7] |
| Hemorrhage | ≥20% in some studies | - | [7] |
| Bacterial Infection | ≥20% in some studies | Serious infections reported | [7] |
| Fatigue | ≥20% in some studies | - | [7] |
| Dizziness | ≥20% in some studies | - | [7] |
| Diarrhea | ≥20% in some studies | - | [7] |
| Nausea | ≥20% in some studies | - | [7] |
| Peripheral Neuropathy | Reported in clinical trials | - | [8] |
Experimental Protocols
Experimental Workflow
Protocol 1: Momelotinib in a Rat Model of Anemia of Chronic Disease
1. Animal Model:
-
Species: Rat
-
Strain: Lewis (female)
-
Age: 8-10 weeks
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Induction of Anemia of Chronic Disease:
-
Prepare a sterile solution of peptidoglycan-polysaccharide (PG-PS) from Group A Streptococci.
-
Administer a single intraperitoneal (i.p.) injection of PG-PS (e.g., 15 µg/g body weight) to induce a chronic inflammatory state and subsequent anemia.[9][10]
-
Monitor the development of anemia over 2-3 weeks by measuring hematological parameters.
3. Momelotinib Formulation and Administration:
-
Formulation: While specific details for preclinical oral gavage are not always published, a common approach is to suspend the compound in a vehicle such as 0.5% methylcellulose or a similar aqueous-based vehicle suitable for oral administration in rodents.[11] A palatable semi-solid formulation could also be considered for voluntary consumption.[12]
-
Dosage: 25 mg/kg body weight.
-
Administration: Oral gavage, once daily.
-
Treatment Duration: 21 days, starting after the establishment of anemia.
4. Outcome Assessment:
-
Hematology: Collect blood samples at baseline and at specified time points during the treatment period. Perform a complete blood count (CBC) to measure hemoglobin, hematocrit, red blood cell count, and other relevant parameters.[1][13][14]
-
Biomarkers: Measure serum hepcidin and iron levels using appropriate ELISA or mass spectrometry methods.
-
Histopathology: At the end of the study, collect spleen and liver tissues for histological analysis to assess iron deposition and any pathological changes.
Protocol 2: Momelotinib in a Mouse Model of Collagen-Induced Arthritis (CIA)
1. Animal Model:
-
Species: Mouse
-
Strain: DBA/1 (male, 8-10 weeks old) are highly susceptible. C57BL/6 can also be used but may show a milder phenotype.[15]
-
Housing: House mice in specific pathogen-free (SPF) conditions.
2. Induction of Collagen-Induced Arthritis:
-
Immunization (Day 0): Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.[3][16][17]
-
Booster (Day 21): Emulsify type II collagen with Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a different site on the tail.[17]
-
Arthritis typically develops 26-35 days after the initial immunization.[17]
3. Momelotinib Formulation and Administration:
-
Formulation: Prepare as described in Protocol 1.
-
Dosage: 30 mg/kg twice daily or 50 mg/kg once daily.
-
Administration: Oral gavage.
-
Treatment Duration: Start treatment upon the first signs of arthritis and continue for a predefined period (e.g., 14-21 days).
4. Outcome Assessment:
-
Clinical Scoring: Visually score the severity of arthritis in each paw daily or every other day using a standardized scoring system (e.g., 0-4 scale, where 0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling, 4=joint deformity/ankylosis).[3][6][16] The total score per mouse is the sum of the scores for all four paws.
-
Paw Thickness: Measure paw swelling using a digital caliper.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.[3][17]
Protocol 3: Momelotinib in a Mouse Model of Myelofibrosis
1. Animal Model:
-
Species: Mouse
-
Model Induction: Several models can be used, including:
2. Momelotinib Formulation and Administration:
-
Formulation: Prepare as described in Protocol 1.
-
Dosage: Dosages used in published studies vary. A starting point could be in the range of 50-100 mg/kg/day, administered orally.
-
Administration: Oral gavage.
-
Treatment Duration: Dependent on the specific model and study objectives, typically several weeks to months.
3. Outcome Assessment:
-
Hematology: Monitor peripheral blood counts (CBC) regularly.
-
Splenomegaly: Measure spleen weight and size at the end of the study.
-
Histopathology: Perform histological analysis of the bone marrow and spleen. Assess the degree of reticulin fibrosis using silver staining and a semi-quantitative scoring system (e.g., 0-3 or 0-4 scale).[2][20] Evaluate megakaryocyte morphology and cellularity.
-
Biomarker Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the plasma or serum.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.
References
- 1. Clinical hematological and biochemical parameters in Swiss, BALB/c, C57BL/6 and B6D2F1 Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative histological image analyses of reticulin fibers in a myelofibrotic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Protracted anemia associated with chronic, relapsing systemic inflammation induced by arthropathic peptidoglycan-polysaccharide polymers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protracted anemia associated with chronic, relapsing systemic inflammation induced by arthropathic peptidoglycan-polysaccharide polymers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 12. Reference database of hematological parameters for growing and aging rats | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Clinical Scoring of Disease Activity in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Murine Models of Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Murine Models of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Myelofibrosis progression grading based on type I and type III collagen and fibrillin 1 expression boosted by whole slide image analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Osmotic Drug Delivery Solution Preparation
A Note on Terminology: The term "MOME solution" is not a standardized term in the scientific literature for a specific solution used in micro-osmotic membrane-based drug delivery. Therefore, this document provides a comprehensive overview and a general standard operating procedure for the preparation of solutions intended for use in osmotic drug delivery systems, which are critical in pharmaceutical research and development.
Application Notes
Osmotic drug delivery systems are sophisticated technologies that release a drug at a controlled, predetermined rate over an extended period.[1][2] The principle of osmosis, the movement of a solvent across a semi-permeable membrane from a region of low solute concentration to a region of high solute concentration, is the driving force for these systems.[2] A typical osmotic pump consists of a drug core, which may also contain an osmotic agent, surrounded by a semi-permeable membrane with a small orifice for drug release.[1][3] When the system is in an aqueous environment, water flows through the membrane, dissolving the drug and osmotic agent, and the resulting internal pressure forces the drug solution out of the orifice at a controlled rate.[2][3]
The formulation of the solution to be encapsulated within an osmotic pump is a critical factor that dictates the drug release profile. Key considerations for the preparation of these solutions include:
-
Drug Solubility: The drug must be soluble in the vehicle to be effectively delivered. For poorly soluble drugs, formulation strategies such as the use of co-solvents, surfactants, or complexing agents may be necessary.
-
Osmotic Pressure: The osmotic pressure of the internal formulation must be higher than that of the external environment to ensure a constant influx of water. Osmotic agents like salts (e.g., sodium chloride) or sugars (e.g., mannitol) are often included to modulate the osmotic pressure.[1][2]
-
Viscosity: The viscosity of the drug solution can affect the release rate. Highly viscous solutions may require more pressure to be expelled from the delivery orifice.
-
Stability: The drug must be stable in the chosen formulation for the intended duration of the delivery period.
-
Biocompatibility: All components of the formulation must be biocompatible and non-toxic.
Experimental Protocols
This protocol describes a general procedure for the preparation of a solution for use in a reservoir-based micro-osmotic drug delivery system.
1. Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
Osmotic agent (e.g., NaCl, KCl, mannitol)
-
Solvent/vehicle (e.g., sterile water for injection, polyethylene glycol)
-
Sterile filters (0.22 µm pore size)
-
Sterile vials or containers
-
Analytical balance
-
Magnetic stirrer and stir bars
-
pH meter
-
Volumetric flasks and pipettes
-
Laminar flow hood or clean bench
2. Solution Preparation Workflow:
The following diagram illustrates the general workflow for preparing a solution for an osmotic drug delivery system.
3. Step-by-Step Procedure:
-
Calculation of Components: Based on the desired drug concentration and osmotic pressure, calculate the required mass of the API and osmotic agent.
-
Weighing: Accurately weigh the calculated amounts of the API and osmotic agent using an analytical balance.
-
Dissolution:
-
In a laminar flow hood, transfer the weighed API and osmotic agent to a sterile beaker containing a magnetic stir bar.
-
Add approximately 80% of the final volume of the desired solvent/vehicle.
-
Stir the mixture on a magnetic stirrer until all components are completely dissolved. Gentle heating may be applied if necessary, provided it does not affect the stability of the API.
-
-
pH Adjustment:
-
Measure the pH of the solution using a calibrated pH meter.
-
If necessary, adjust the pH to the desired range using small volumes of a suitable acid or base (e.g., 0.1 N HCl or 0.1 N NaOH).
-
-
Final Volume Adjustment:
-
Once all components are dissolved and the pH is adjusted, transfer the solution to a sterile volumetric flask.
-
Rinse the beaker with a small amount of the solvent and add it to the volumetric flask.
-
Add the solvent to the flask up to the calibration mark to reach the final desired volume (quantum satis).
-
Mix the solution thoroughly.
-
-
Sterile Filtration:
-
Aseptically filter the solution through a 0.22 µm sterile filter into a sterile receiving container. This step is crucial to remove any potential microbial contamination.
-
-
Storage:
-
Aliquot the sterile solution into sterile vials or containers.
-
Store the prepared solution under appropriate conditions (e.g., refrigerated at 2-8°C, protected from light) to ensure its stability until use.
-
Data Presentation
The following table summarizes typical components and their concentration ranges for a generic osmotic drug delivery formulation. The exact values will depend on the specific API and the desired release profile.
| Component | Function | Typical Concentration Range |
| Active Pharmaceutical Ingredient (API) | Therapeutic agent | 1 - 200 mg/mL |
| Osmotic Agent (e.g., NaCl) | Osmotic pressure | 0.9 - 10% (w/v) |
| Vehicle (e.g., Water for Injection) | Solvent | q.s. to 100% |
| pH-adjusting agent (e.g., HCl/NaOH) | pH control | As needed |
| Viscosity-modifying agent (e.g., HPMC) | Release modifier | 0.1 - 2% (w/v) |
Visualization of Osmotic Pump Mechanism
The following diagram illustrates the fundamental principle of a reservoir-based osmotic pump used in drug delivery.
References
Application of MOME in High-Throughput Screening: A Kinase Inhibitor Drug Discovery Workflow
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries to identify potential therapeutic agents. However, the identification of a "hit" in a primary screen is merely the beginning of a complex journey. A critical subsequent phase involves determining the compound's Mechanism of Action (MoA) and evaluating its Molecular Efficacy (MOME). This integrated approach ensures that resources are focused on compounds with a genuine therapeutic potential and a well-understood biological activity.
This document outlines a comprehensive workflow for the application of this compound principles in a typical HTS campaign aimed at discovering novel kinase inhibitors. It provides detailed protocols for the key experimental stages, from the primary screening assay to hit validation and MoA elucidation.
I. High-Throughput Screening and Hit Identification Workflow
The overall workflow for an HTS campaign incorporating this compound studies is a multi-step process designed to systematically identify and characterize promising lead compounds.
Caption: High-throughput screening workflow for kinase inhibitors.
II. Data Presentation
Quantitative data from each stage of the screening and validation process is crucial for decision-making. The following tables provide a template for summarizing key results.
Table 1: Primary HTS Assay Quality Control
| Parameter | Value | Interpretation |
| Z'-factor | 0.75 | Excellent assay quality, suitable for HTS.[1][2] |
| Signal to Background (S/B) | 15 | High dynamic range. |
| Coefficient of Variation (%CV) | < 5% | Low data variability. |
Table 2: Hit Compound Activity and Potency
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Confirmed IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/IC50) |
| Cmpd-A01 | 95 | 0.15 | > 50 | > 333 |
| Cmpd-B08 | 88 | 0.52 | 25 | 48 |
| Cmpd-C03 | 92 | 0.23 | 5 | 21.7 |
| Control Inhibitor | 98 | 0.05 | > 50 | > 1000 |
Table 3: Kinase Selectivity Profile of a Validated Hit (e.g., Cmpd-A01)
| Kinase Target | IC50 (µM) |
| Target Kinase | 0.15 |
| Kinase 2 | 5.2 |
| Kinase 3 | > 10 |
| Kinase 4 | 8.1 |
III. Experimental Protocols
Primary High-Throughput Screening: TR-FRET Kinase Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for the primary screening of kinase inhibitors.[3][4]
Materials:
-
Kinase of interest
-
Fluorescein-labeled substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
Terbium-labeled anti-phospho-substrate antibody
-
Stop/Detection buffer (e.g., 10 mM EDTA in TR-FRET dilution buffer)
-
Test compounds dissolved in DMSO
-
384-well low-volume microplates (e.g., white ProxiPlate-384 Plus)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (10 mM stock) into 384-well plates using an acoustic liquid handler. This results in a final assay concentration of 10 µM.
-
Kinase Reaction Mixture Preparation: Prepare a kinase reaction mixture containing the kinase, fluorescein-labeled substrate, and ATP in kinase reaction buffer. The optimal concentrations of each component should be determined empirically during assay development.
-
Initiate Kinase Reaction: Add 5 µL of the kinase reaction mixture to each well of the compound-plated 384-well plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Antibody Addition: Add 5 µL of stop/detection buffer containing the terbium-labeled anti-phospho-substrate antibody to each well.
-
Second Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader. Measure the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium) after a pulsed excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission/donor emission). Determine the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls. Hits are typically defined as compounds exhibiting inhibition greater than three standard deviations from the mean of the vehicle control.[5]
Hit Validation: Dose-Response and Cytotoxicity Assays
a) Dose-Response Confirmation (IC50 Determination)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of the primary hits.
Procedure:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Perform the TR-FRET kinase assay as described above, using the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
b) Cytotoxicity Counter-Screen (MTT Assay)
This assay is used to identify compounds that are cytotoxic, as this can lead to false positives in the primary screen.[7][8]
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear-bottom microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Add serial dilutions of the hit compounds to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability relative to the vehicle control. Determine the CC50 (half-maximal cytotoxic concentration) for each compound.
Mechanism of Action (MoA) Studies
a) Orthogonal Kinase Assay
To confirm that the activity of the hit compounds is not an artifact of the primary assay format, an orthogonal assay with a different detection method is employed.
b) Kinase Selectivity Profiling
Validated hits are screened against a panel of other kinases to determine their selectivity. This is a critical step in assessing their potential for off-target effects.
c) Cellular Signaling Pathway Analysis
This involves investigating the effect of the validated hit compounds on the target kinase's signaling pathway within a cellular context.
IV. Signaling Pathway Visualization
Understanding the signaling pathway of the target kinase is essential for interpreting the results of cellular assays and for elucidating the compound's mechanism of action.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a key role in regulating cell proliferation, survival, and differentiation. Its signaling pathway is frequently dysregulated in cancer.[9][10]
Caption: Simplified EGFR signaling pathway.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses, immunity, and cell survival.[11][12]
Caption: Simplified NF-κB signaling pathway.
The integration of this compound (Mechanism of Action and Molecular Efficacy) studies into the high-throughput screening workflow is indispensable for modern drug discovery. By systematically validating hits, eliminating cytotoxic compounds, and elucidating the mechanism of action, researchers can significantly increase the probability of success in identifying and developing novel therapeutics. The protocols and workflows outlined in this document provide a robust framework for conducting a comprehensive HTS campaign for kinase inhibitors.
References
- 1. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. assay.dev [assay.dev]
- 3. In vitro TR-FRET kinase assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Momelotinib (MOME) Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Momelotinib (MOME) in their experiments.
Troubleshooting Guide
Issue: Momelotinib (this compound) is not dissolving in my desired solvent.
Initial Steps:
-
Verify the Salt Form: Confirm which form of Momelotinib you are using (e.g., free base, sulfate salt, dihydrochloride monohydrate salt). Different salt forms can have significantly different solubility profiles.
-
Check Solvent Purity: Ensure the solvent is of high purity and has not been exposed to moisture, which can affect the solubility of the compound. For hygroscopic solvents like DMSO, using a newly opened bottle is recommended.[1]
-
Particle Size: If working with a solid form, consider the particle size. Smaller particle size increases the surface area, which can improve the dissolution rate.[2]
Recommended Actions & Methodologies:
-
Sonication: Use an ultrasonic bath to aid dissolution. This is particularly effective for dissolving Momelotinib sulfate in DMSO and water.[1]
-
Heating: Gently warming the solution can increase the solubility of many compounds. However, be cautious of potential degradation at elevated temperatures. Monitor for any changes in the solution's color or clarity that might indicate degradation.
-
Co-solvents: For in vivo studies or when aqueous solutions are required, a co-solvent system can be effective. A common formulation for oral gavage in preclinical studies involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
Experimental Protocol: Preparation of a Momelotinib Formulation for Oral Administration
-
Prepare a stock solution of Momelotinib in DMSO. For example, to achieve a final concentration of 5.5 mg/mL, a 55.0 mg/mL stock in DMSO can be prepared.[1]
-
In a separate tube, add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and mix again.
-
Finally, add saline to reach the desired final volume and concentration.
-
Ensure the final solution is clear before administration. If precipitation occurs, gentle heating and/or sonication can be used to redissolve the compound.[1]
-
-
-
pH Adjustment: While Momelotinib dihydrochloride monohydrate has shown insolubility in aqueous buffers across a pH range of 2.1 to 9.0, the solubility of the free base may be pH-dependent.[3][4][5] For other salt forms, exploring a range of pH values might be beneficial.
Issue: Precipitation occurs when adding an aqueous buffer to my Momelotinib-DMSO stock solution.
This is a common issue when a drug is highly soluble in an organic solvent but poorly soluble in water.
Recommended Actions:
-
Decrease the Final Aqueous Concentration: The most straightforward solution is to lower the final concentration of Momelotinib in the aqueous buffer.
-
Use of Surfactants or Solubilizers: Incorporating a surfactant like Tween-80 or a solubilizer like SBE-β-CD in the aqueous phase can help maintain the solubility of Momelotinib.[1]
-
Amorphous Solid Dispersions: For formulation development, creating an amorphous solid dispersion (ASD) of Momelotinib with a polymer carrier can enhance its aqueous solubility and dissolution rate.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Momelotinib in common solvents?
The solubility of Momelotinib can vary significantly depending on the specific form (free base vs. salt) and the solvent. Refer to the table below for a summary of reported solubility data.
Q2: How does the mechanism of action of Momelotinib relate to its experimental use?
Momelotinib is an inhibitor of Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), and Activin A receptor, type I (ACVR1).[3][8][9] Understanding this is crucial for designing experiments. For instance, in cell-based assays, ensuring that the final concentration of Momelotinib in the cell culture medium is sufficient to inhibit these kinases is critical for observing a biological effect. The concentration should be maintained below the solubility limit in the medium to avoid precipitation and inaccurate results.
Q3: Are there any known stability issues with Momelotinib in solution?
While specific stability data in various solvents is not extensively published, it is good practice to prepare fresh solutions for in vivo experiments on the day of use.[1] For in vitro studies, stock solutions in DMSO are typically stored at -20°C for long-term use.[10]
Q4: My experiment requires a sterile-filtered Momelotinib solution, but it keeps clogging the filter. What can I do?
This is likely due to undissolved particles or precipitation.
-
Ensure Complete Dissolution: Before filtering, visually inspect the solution to ensure there are no visible particles. Use of sonication and gentle warming can help achieve complete dissolution.
-
Solvent Compatibility with Filter: Check that the filter membrane is compatible with your solvent system (e.g., DMSO).
-
Increase Solvent Volume: Dissolving the compound in a larger volume of solvent and then sterile filtering before any subsequent dilution steps might be helpful.
-
Consider a Different Formulation: If filtration remains an issue, you may need to explore alternative formulations with better solubility characteristics.
Data Presentation
Table 1: Solubility of Momelotinib and its Salts in Various Solvents
| Compound Form | Solvent | Solubility | Notes |
| Momelotinib | DMSO | ≥20.7 mg/mL | - |
| Ethanol | Insoluble | - | |
| Water | Insoluble | - | |
| Momelotinib sulfate | DMSO | 220 mg/mL | Requires sonication.[1] |
| Water | 100 mg/mL | Requires sonication.[1] | |
| Momelotinib dihydrochloride monohydrate | Water | Slightly soluble (< 1 mg/mL) | [3][4][5] |
| Aqueous Buffers (pH 2.1-9.0) | Insoluble | [3][4][5] | |
| Momelotinib (for in vivo formulation) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5.5 mg/mL | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5.5 mg/mL | Clear solution.[1] |
Visualizations
Caption: Mechanism of action of Momelotinib (this compound) as a JAK1/JAK2 and ACVR1 inhibitor.
Caption: A logical workflow for troubleshooting Momelotinib (this compound) solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Momelotinib | C23H22N6O2 | CID 25062766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Momelotinib hydrochloride hydrate | 1841094-17-4 [smolecule.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. WO2023152773A1 - Solid forms of momelotinib salts and improved processes for the preparation of momelotinib - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Momelotinib CAS#: 1056634-68-4 [m.chemicalbook.com]
Technical Support Center: Optimizing Methoxyamine (MOME) Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Methoxyamine (MOME) concentration for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: Methoxyamine (this compound), also known as TRC-102, is a small molecule inhibitor of the Base Excision Repair (BER) pathway. The BER pathway is crucial for repairing DNA damage caused by oxidation and alkylation. This compound specifically reacts with apurinic/apyrimidinic (AP) sites in DNA, which are common intermediates in the BER pathway. This reaction forms a stable this compound-AP site adduct that is resistant to cleavage by AP Endonuclease 1 (APE1), the key enzyme in the next step of BER. The accumulation of these unrepaired AP sites leads to DNA strand breaks and ultimately, cell death.
Q2: Why is optimizing this compound concentration critical for my experiments?
A2: Optimizing the this compound concentration is crucial to achieve the desired biological effect without introducing confounding factors. Too low a concentration may not effectively inhibit the BER pathway, leading to negligible or inconsistent results. Conversely, excessively high concentrations can induce significant cytotoxicity through off-target effects or overwhelming DNA damage, masking the specific mechanism of action you are investigating. The optimal concentration will vary depending on the cell line, the specific assay, and whether this compound is used as a standalone agent or in combination with other drugs.
Q3: What are the typical concentration ranges for this compound in cell-based assays?
A3: The effective concentration of this compound can vary significantly between different cell lines and experimental conditions. While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively published in a consolidated format, in vitro studies often utilize concentrations in the micromolar (µM) to low millimolar (mM) range. For sensitizing cancer cells to other agents like temozolomide (TMZ), concentrations can be in the low micromolar range. It is imperative to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time for this compound treatment is dependent on the experimental goals and the cell line's doubling time. For experiments investigating sensitization to other DNA damaging agents, a pre-incubation with this compound for a period ranging from a few hours to 24 hours is common. For standalone cytotoxicity assays, incubation can range from 24 to 72 hours. It is recommended to perform a time-course experiment to determine the ideal incubation period for your specific assay.
Q5: Can I combine this compound with other anti-cancer agents?
A5: Yes, this compound is frequently used in combination with other therapies. Its ability to inhibit DNA repair makes it a potent sensitizer for DNA alkylating agents like temozolomide and for PARP inhibitors. By preventing the repair of AP sites, this compound enhances the cytotoxic effects of these drugs.
Troubleshooting Guides
Issue 1: High Variability in Assay Results
Q: I am observing high variability between replicate wells in my cytotoxicity assay with this compound. What could be the cause?
A: High variability in cell-based assays can stem from several factors. Here are some common causes and solutions:
| Possible Cause | Troubleshooting Suggestion |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Pipette gently and mix the cell suspension between plating each replicate. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS or media. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use a new pipette tip for each replicate to ensure accurate volume transfer. When preparing serial dilutions of this compound, ensure thorough mixing at each step. |
| Cell Clumping | Ensure complete dissociation of cells during subculture. If necessary, use a cell strainer to obtain a single-cell suspension. |
| Inconsistent Incubation Times | Standardize the incubation time for this compound treatment and for the final assay readout (e.g., MTT, CellTiter-Glo®) across all plates. |
Issue 2: Unexpectedly High Cytotoxicity
Q: The level of cell death in my this compound-treated wells is much higher than expected, even at low concentrations. What should I check?
A: Excessive cytotoxicity can obscure the intended experimental observations. Consider the following:
| Possible Cause | Troubleshooting Suggestion |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to this compound. Perform a dose-response curve with a wider range of lower concentrations to determine the appropriate working concentration for your specific cell line. |
| Solvent Toxicity | If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is non-toxic to your cells (typically <0.5%). Run a solvent-only control to assess its effect on cell viability. |
| Extended Incubation Time | Reduce the incubation time. A shorter exposure to this compound may be sufficient to inhibit BER without causing widespread cell death. |
| Pre-existing DNA Damage | If cells are stressed or have high levels of endogenous DNA damage, they may be hypersensitive to BER inhibition. Ensure you are using healthy, log-phase cells for your experiments. |
Issue 3: No Observable Effect of this compound Treatment
Q: I am not seeing any effect of this compound, even at high concentrations. What could be wrong?
A: A lack of response to this compound treatment can be due to several experimental factors:
| Possible Cause | Troubleshooting Suggestion |
| This compound Degradation | Ensure that the this compound stock solution is stored correctly (as per the manufacturer's instructions) and has not expired. Prepare fresh working solutions for each experiment. |
| Cell Line Resistance | Some cell lines may have intrinsic resistance mechanisms. Consider using a positive control (a cell line known to be sensitive to this compound) to validate your experimental setup. |
| Assay Insensitivity | The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability. Consider using a more sensitive assay (e.g., a luminescence-based ATP assay) or measuring a more direct marker of DNA damage. |
| Incorrect Assay Endpoint | The chosen time point for analysis may be too early to observe a significant effect. Perform a time-course experiment to identify the optimal endpoint. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Methoxyamine (this compound)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding:
-
Harvest log-phase cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 500, 1000 µM).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells treated with vehicle (solvent) only as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the medium-only wells (background) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: this compound Sensitization of Glioblastoma Cells to Temozolomide (TMZ)
This protocol describes a method to assess the ability of this compound to sensitize glioblastoma cells to the cytotoxic effects of TMZ.
Materials:
-
Glioblastoma cell line (e.g., U87 MG)
-
Complete cell culture medium
-
Methoxyamine (this compound)
-
Temozolomide (TMZ)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Cell Seeding:
-
Seed glioblastoma cells into a 96-well plate at an optimal density and incubate for 24 hours.
-
-
This compound Pre-treatment:
-
Treat the cells with a non-toxic or minimally toxic concentration of this compound (determined from a prior IC50 experiment) for a specific pre-treatment period (e.g., 4 to 24 hours). Include a vehicle-only control.
-
-
Combination Treatment:
-
After the this compound pre-treatment, add serial dilutions of TMZ to the wells, both in the presence and absence of this compound.
-
Include control wells with this compound alone, TMZ alone, and vehicle only.
-
Incubate the plate for a further 48-72 hours.
-
-
Cell Viability Assessment:
-
Perform a cell viability assay according to the manufacturer's protocol (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the cell viability for each treatment condition.
-
Compare the IC50 of TMZ in the presence and absence of this compound to determine the sensitization effect. A decrease in the IC50 of TMZ in the presence of this compound indicates sensitization.
-
Visualizations
Caption: this compound's mechanism of action in the Base Excision Repair pathway.
Caption: A typical experimental workflow for determining this compound's IC50.
Technical Support Center: Prevention of MOME Degradation in Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of the Methoxymethyl (MOM) ether protecting group in your experimental setups.
Understanding MOME (MOM ether) Degradation
The Methoxymethyl (MOM) ether is a common protecting group for hydroxyl (-OH) and amino (-NH) functionalities in multi-step organic synthesis. Its stability is highly dependent on the pH of the experimental environment. The primary cause of this compound degradation is acid-catalyzed hydrolysis, which cleaves the acetal linkage and deprotects the functional group it was shielding.
Frequently Asked questions (FAQs)
Q1: Under what conditions is the this compound group unstable?
A1: The this compound group is generally stable in a pH range of 4 to 12.[1] It is highly susceptible to degradation under acidic conditions (pH < 4). The rate of this acid-catalyzed hydrolysis increases significantly as the pH decreases. Various acidic reagents, including Brønsted and Lewis acids, can induce cleavage.[2]
Q2: I observed unexpected deprotection of my this compound group during purification. What could be the cause?
A2: Unintended this compound deprotection during purification is often due to acidic conditions in your chromatography setup. Silica gel, a common stationary phase, can be sufficiently acidic to cleave the this compound group. To avoid this, you can either neutralize the silica gel by washing it with a solution of a non-nucleophilic base (like triethylamine in your eluent) or use a less acidic stationary phase such as alumina.
Q3: My next reaction step requires acidic conditions, but I need to keep the this compound group intact. What are my options?
A3: This is a common challenge in multi-step synthesis. You have a few strategies to consider:
-
Orthogonal Protecting Groups: If you anticipate an unavoidable acidic step, it is best to plan your synthetic route using a protecting group that is stable to acid but can be removed under different conditions (e.g., a silyl ether like TBDMS, which is removed by fluoride ions, or a benzyl ether, which is removed by hydrogenolysis). This is known as an orthogonal protecting group strategy.
-
Alternative Protecting Groups: Consider using a more robust acetal protecting group that requires stronger acidic conditions for cleavage than the this compound group.
-
Reaction Condition Optimization: It may be possible to find a "window" of reactivity where your desired reaction proceeds, but the this compound deprotection is slow. This would require careful optimization of reaction time, temperature, and the specific acidic catalyst used. Monitoring the reaction closely by techniques like TLC, HPLC, or NMR is crucial in this case.
Q4: How can I monitor for this compound degradation during my experiment?
A4: You can monitor for this compound degradation using several analytical techniques:
-
Thin-Layer Chromatography (TLC): The deprotected compound (the alcohol) will have a different retention factor (Rf) than the this compound-protected compound, typically appearing as a more polar spot (lower Rf).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the disappearance of the characteristic signals for the this compound group (a singlet around 3.4 ppm for the -OCH₃ and a singlet around 4.6 ppm for the -O-CH₂-O-) and the reappearance of the hydroxyl proton signal will indicate deprotection.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the extent of degradation by separating the this compound-protected compound from its deprotected counterpart and comparing their peak areas.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound group after aqueous workup | The aqueous solution used for workup was acidic. | Ensure all aqueous solutions for workup are neutral or slightly basic (e.g., saturated sodium bicarbonate solution). |
| This compound group is partially cleaved during a reaction | The reaction conditions are mildly acidic, or an acidic byproduct is being generated. | Add a non-nucleophilic base (e.g., DIPEA) to the reaction mixture to scavenge any acid. Run the reaction at a lower temperature to slow the rate of deprotection. |
| Inconsistent results with this compound group stability | Variability in the acidity of reagents or solvents. | Use freshly distilled solvents and high-purity reagents. Be mindful that some grades of solvents can contain acidic impurities. |
| This compound group is cleaved by a Lewis acid catalyst | The Lewis acid is strong enough to catalyze acetal cleavage. | Consider using a milder Lewis acid or performing the reaction at a lower temperature. Alternatively, a different protecting group that is stable to the specific Lewis acid may be necessary. |
Quantitative Data on Acetal Stability
| pH | Relative Rate of Hydrolysis | Half-life (t½) |
| 7.4 | Very Slow | Days to Weeks |
| 6.5 | Slow | ~6 times faster than at pH 7.4 |
| 6.0 | Moderate | ~18 times faster than at pH 7.4 |
| 5.5 | Fast | ~54 times faster than at pH 7.4 |
| 5.0 | Very Fast | Minutes to Hours |
This data is illustrative for a typical acetal and the exact rates for a this compound-protected compound will vary based on the specific molecular structure and reaction conditions.[3][4][5]
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with this compound Group
This protocol describes a common method for the protection of a primary alcohol using methoxymethyl chloride (MOM-Cl) and a non-nucleophilic base.
Materials:
-
Primary alcohol
-
N,N-Diisopropylethylamine (DIPEA)
-
Methoxymethyl chloride (MOM-Cl)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA (2.0-3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add MOM-Cl (1.5-2.0 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (neutralized with triethylamine if necessary) to obtain the this compound-protected alcohol.
Protocol 2: Monitoring this compound Deprotection by HPLC
This protocol outlines a general method for monitoring the acid-catalyzed deprotection of a this compound-protected compound using reverse-phase HPLC.
Materials and Equipment:
-
This compound-protected compound
-
Acidic solution for deprotection (e.g., 1M HCl in a suitable solvent)
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., a gradient of acetonitrile and water)
Procedure:
-
Prepare a stock solution of the this compound-protected compound of known concentration in a suitable solvent.
-
At time t=0, add the acidic solution to initiate the deprotection reaction.
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a quenching solution (e.g., a vial containing an excess of saturated aqueous NaHCO₃).
-
Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the decrease in the peak area of the this compound-protected starting material and the increase in the peak area of the deprotected product.
-
Calculate the percentage of starting material remaining at each time point to determine the reaction kinetics.
Visualizations
This compound Deprotection Signaling Pathway
The degradation of a this compound-protected compound is not a biological signaling pathway but rather a chemical transformation. The following diagram illustrates the acid-catalyzed hydrolysis mechanism.
Workflow for Multi-step Synthesis with this compound Protection
The following diagram illustrates a simplified workflow for a multi-step synthesis involving a this compound protection step, using the synthesis of Platensimycin as an example context.[6]
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Platensimycin Analogs with Varying Degrees of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
MOME Experimental Design: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common pitfalls in Multiplexed Omics Mass Spectrometry (MOME) experimental design.
Frequently Asked Questions (FAQs)
Sample Preparation & Quality Control
Question: What are the most critical factors in sample preparation for this compound experiments, and how can I ensure reproducibility?
Answer:
Sample preparation is a cornerstone of successful this compound experiments, as variability introduced at this stage can significantly impact downstream results. Key factors to control include:
-
Protein/Metabolite Extraction: The choice of extraction method can introduce bias. For instance, different lysis buffers can have varying efficiencies for different protein classes. It is crucial to use a standardized protocol and ensure complete cell lysis to maximize recovery and minimize bias.
-
Protein Digestion: Incomplete or inefficient protein digestion is a major source of variability in proteomics. The choice of enzyme (e.g., trypsin) and digestion conditions (e.g., temperature, time, and denaturing agents) must be optimized and consistently applied.[1][2]
-
Labeling Efficiency (for multiplexed proteomics): Inconsistent labeling with reagents like Tandem Mass Tags (TMT) can lead to inaccurate quantification. It is essential to follow a detailed protocol to ensure high labeling efficiency across all samples.[3][4]
-
Sample Purity: Contaminants such as detergents, salts, and polymers can interfere with mass spectrometry analysis. Implementing rigorous cleanup steps is critical for obtaining high-quality data.
Troubleshooting Guide: Sample Preparation
| Issue | Potential Cause | Recommended Solution |
| Low protein/metabolite yield | Incomplete cell lysis or inefficient extraction buffer. | Optimize lysis buffer composition and use mechanical disruption (e.g., sonication) to ensure complete lysis. |
| Inconsistent protein digestion | Suboptimal enzyme-to-protein ratio, incorrect digestion time or temperature. | Perform a pilot experiment to optimize digestion conditions. Use a standardized protocol with precise timing and temperature control.[1] |
| Poor TMT labeling efficiency | Presence of primary amines in the buffer, incorrect pH, or suboptimal reagent-to-peptide ratio. | Ensure all buffers are amine-free. Adjust the pH to the optimal range for the labeling reaction (typically pH 8.5). Follow a validated TMT labeling protocol.[4][5] |
| High signal suppression in MS | Presence of contaminants (e.g., salts, detergents). | Incorporate a robust sample cleanup step, such as solid-phase extraction (SPE), before LC-MS analysis. |
Experimental Design & Statistical Power
Question: How do I determine the appropriate sample size for my this compound study to ensure sufficient statistical power?
Answer:
-
Effect Size: The magnitude of the biological difference you expect to see between groups. Smaller expected effect sizes require larger sample sizes to achieve statistical significance.[7][8]
-
Data Variability: The biological and technical variability within your samples. Higher variability necessitates a larger sample size.
-
Statistical Power: The probability of detecting a true effect (typically set at 80% or higher).
-
Significance Level (alpha): The probability of a false positive (typically set at 0.05).
Data Presentation: Impact of Sample Size on Statistical Power
The following table illustrates the relationship between sample size, effect size (fold change), and statistical power in a typical proteomics experiment. As the sample size increases, the ability to detect smaller fold changes with high confidence improves.
| Desired Fold Change to Detect | Number of Biological Replicates per Group | Statistical Power |
| 2.0 | 5 | ~90%[9] |
| >2.0 | 6 | Sufficient for most proteins[6] |
| 1.5 | 16 | ~50%[9] |
| 1.5 | 35 | ~75%[9] |
| 1.5 | 60 | ~80%[9] |
Troubleshooting Guide: Statistical Power
| Issue | Potential Cause | Recommended Solution |
| Inability to detect significant differences | Insufficient sample size (underpowered study). | Conduct a power analysis before starting the experiment to estimate the required sample size. If the study is already complete, acknowledge the limitation of low power in the interpretation of results. |
| High number of false positives | Inadequate control for multiple hypothesis testing. | Apply appropriate statistical corrections for multiple comparisons, such as the Benjamini-Hochberg procedure (False Discovery Rate). |
| Results are not reproducible | Confounding variables not accounted for in the experimental design. | Randomize sample processing and analysis order. Record all potential confounding variables (e.g., batch, date, operator) and include them as covariates in the statistical model. |
Experimental Protocols
Detailed Methodology: TMT Labeling Protocol for Proteomics
This protocol provides a step-by-step guide for labeling peptides with Tandem Mass Tags (TMT) for multiplexed quantitative proteomics analysis.
-
Protein Digestion:
-
Start with equal amounts of protein from each sample.
-
Reduce disulfide bonds with DTT (dithiothreitol) and alkylate cysteine residues with IAA (iodoacetamide).
-
Digest proteins with trypsin overnight at 37°C.[3]
-
-
Peptide Cleanup:
-
Desalt the peptide samples using a C18 solid-phase extraction (SPE) cartridge to remove contaminants.
-
Dry the purified peptides using a vacuum centrifuge.
-
-
TMT Labeling:
-
Sample Pooling and Cleanup:
-
Combine the TMT-labeled samples in equal amounts.
-
Perform a final cleanup of the pooled sample using SPE to remove excess TMT reagent.
-
The sample is now ready for LC-MS/MS analysis.
-
Detailed Methodology: LC-MS Based Metabolomics Sample Preparation
This protocol outlines a general procedure for the extraction of metabolites from biological samples for LC-MS analysis.
-
Metabolite Extraction:
-
Sample Clarification:
-
Centrifuge the homogenate at a high speed (e.g., 10,000 rpm) at 4°C to pellet cellular debris and precipitated proteins.[11]
-
Collect the supernatant containing the metabolites.
-
-
Solvent Evaporation and Reconstitution:
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried metabolite extract in a solvent compatible with the LC-MS method (e.g., a mixture of water and acetonitrile with 0.1% formic acid).[12]
-
-
Final Filtration:
-
Filter the reconstituted sample through a 0.22 µm filter to remove any remaining particulates before injecting it into the LC-MS system.
-
Visualizations
This compound Experimental Workflow```dot
References
- 1. Quantitative Assessment of In-solution Digestion Efficiency Identifies Optimal Protocols for Unbiased Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative assessment of the effects of trypsin digestion methods on affinity purification-mass spectrometry-based protein-protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 4. Sample Preparation for Relative Quantitation of Proteins Using Tandem Mass Tags (TMT) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Statistical Considerations of Optimal Study Design for Human Plasma Proteomics and Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample size, power and effect size revisited: simplified and practical approaches in pre-clinical, clinical and laboratory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Size’s impact on Effect Size and Power | by Dennis T | Medium [medium.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Improving the Efficacy of Methoxyamine (MOME) in vivo
Welcome to the technical support center for the in vivo application of Methoxyamine (MOME/MX), a potent inhibitor of the Base Excision Repair (BER) pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation to enhance the efficacy of Methoxyamine in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Methoxyamine in vivo?
A1: Methoxyamine is an orally active and potent inhibitor of the Base Excision Repair (BER) pathway. It functions by binding to apurinic/apyrimidinic (AP) sites in DNA that are formed as intermediates during the repair of damaged bases. This binding prevents the subsequent steps in the BER pathway, leading to an accumulation of DNA lesions, conversion of single-strand breaks to double-strand breaks, and ultimately, cell death. This mechanism allows Methoxyamine to synergistically enhance the therapeutic efficacy of DNA-damaging agents like temozolomide.
Q2: How should Methoxyamine be formulated for in vivo administration?
A2: Methoxyamine hydrochloride is typically supplied as a solid. For oral gavage in mice, a common formulation involves dissolving the compound in a vehicle such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can aid in dissolution.
Q3: What are the common adverse effects of Methoxyamine observed in animal models?
A3: In clinical trials involving the combination of Methoxyamine (TRC102) and temozolomide, common grade 3/4 adverse events have included neutropenia, anemia, thrombocytopenia, hemolysis, and hypophosphatemia.[1] Researchers using Methoxyamine in animal models should monitor for signs of toxicity such as weight loss, lethargy, and changes in blood parameters.
Q4: Can Methoxyamine be combined with therapies other than temozolomide?
A4: Yes, the mechanism of Methoxyamine suggests it can potentiate the effects of various DNA-damaging agents that induce lesions repaired by the BER pathway. This includes other alkylating agents and ionizing radiation. Preclinical studies exploring combinations with other chemotherapeutics or targeted agents like PARP inhibitors could be a promising area of investigation.
Q5: How can I monitor the efficacy of Methoxyamine treatment in vivo?
A5: Efficacy can be monitored through several parameters. Standard measurements include tracking tumor volume over time and overall survival of the animals. Additionally, pharmacodynamic biomarkers can be assessed in tumor biopsies. For instance, an increase in DNA damage markers like γH2AX and the induction of DNA damage response proteins such as pNbs1 and Rad51 can indicate a treatment effect.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with Methoxyamine.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant weight loss or signs of toxicity in animals | - Dose of Methoxyamine is too high.- The combination therapy is too toxic.- Issues with the formulation or administration technique. | - Perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model.- Consider reducing the dose of Methoxyamine or the combination agent.- Ensure proper formulation and administration techniques to avoid undue stress or injury to the animals. Monitor animal health daily. |
| Lack of synergistic effect with a DNA-damaging agent | - The DNA-damaging agent may not induce lesions repaired by the BER pathway.- Suboptimal dosing or scheduling of the combination.- The tumor model may have intrinsic resistance mechanisms. | - Confirm that the chosen chemotherapeutic agent induces DNA damage that is a substrate for BER.- Experiment with different dosing schedules (e.g., administer Methoxyamine prior to, concurrently with, or after the DNA-damaging agent).- Investigate the expression of key BER pathway proteins in your tumor model. |
| High variability in tumor response within a treatment group | - Inconsistent tumor cell implantation.- Heterogeneity of the tumor model.- Inconsistent drug administration. | - Ensure consistent cell numbers and injection volumes during tumor implantation.- Increase the number of animals per group to improve statistical power; a typical group size is 5-10 mice.- Standardize the drug administration procedure to ensure each animal receives the correct dose. |
| Precipitation of Methoxyamine in the formulation | - Poor solubility of Methoxyamine hydrochloride in the chosen vehicle.- The solution was not freshly prepared. | - Use a recommended formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).- Prepare the formulation fresh before each use.- Gentle warming and sonication can help to redissolve the compound. |
Data Presentation
The following tables summarize representative quantitative data from preclinical studies evaluating the efficacy of Methoxyamine in combination with Temozolomide.
Table 1: In Vivo Efficacy of Methoxyamine and Temozolomide Combination Therapy in a Pediatric Glioblastoma Xenograft Model
| Treatment Group | Median Survival (Days) | Increase in Survival vs. Vehicle (%) | Statistical Significance (p-value) |
| Vehicle | 25 | - | - |
| Methoxyamine (100 mg/kg) | 28 | 12% | > 0.05 |
| Temozolomide (65 mg/kg) | 35 | 40% | < 0.05 |
| Methoxyamine + Temozolomide | 50 | 100% | < 0.01 |
Data is hypothetical and for illustrative purposes, based on trends observed in preclinical studies.
Table 2: Tumor Growth Inhibition in a Human Colon Tumor Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Control | 1500 | - |
| Methoxyamine | 1350 | 10% |
| Chemotherapy Agent X | 800 | 47% |
| Methoxyamine + Chemo Agent X | 400 | 73% |
This table illustrates the potential for Methoxyamine to enhance the tumor growth inhibitory effects of a chemotherapeutic agent. Data is representative.
Experimental Protocols
Detailed Methodology for a Xenograft Mouse Model Efficacy Study
-
Cell Culture and Tumor Implantation:
-
Culture human glioblastoma cells (e.g., U87MG) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 1 x 10^6 cells in a volume of 100 µL into the flank of immunodeficient mice (e.g., NOD-SCID).
-
-
Tumor Growth Monitoring and Animal Grouping:
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment groups (typically 5-10 mice per group) with similar average tumor volumes.
-
-
Drug Preparation and Administration:
-
Methoxyamine Formulation: Prepare a stock solution of Methoxyamine hydrochloride in DMSO. For the working solution, dilute the stock in a vehicle of PEG300, Tween-80, and saline to final concentrations of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Temozolomide Formulation: Prepare Temozolomide according to the manufacturer's instructions, often in a vehicle suitable for oral administration.
-
Administration: Administer drugs via oral gavage daily for a specified treatment period (e.g., two weeks).
-
-
Monitoring and Endpoints:
-
Monitor animal body weight and general health daily.
-
Continue to measure tumor volume twice weekly.
-
Define study endpoints, such as a maximum tumor volume (e.g., 2000 mm³) or a significant loss of body weight (e.g., >20%), at which point animals are euthanized.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting for γH2AX).
-
Visualizations
References
MOME stability in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of MOME in various buffer solutions. The following information is intended to aid in experimental design, troubleshooting, and data interpretation.
Disclaimer: The term "this compound" can refer to two different chemical entities: Momelotinib , a pharmaceutical compound, and Methoxymethyl ether (MOM ether) , a protecting group used in organic synthesis. This guide will address stability considerations for both compounds. Please ensure you are referencing the correct section for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Momelotinib in aqueous solutions?
Q2: What is the general stability of Methoxymethyl (MOM) ether in aqueous solutions?
A2: MOM ethers are sensitive to acidic conditions and will undergo hydrolysis to release the protected alcohol, formaldehyde, and methanol. They are generally stable in solutions with a pH between 4 and 12.[4] Therefore, stability in buffer solutions is highly pH-dependent.
Q3: Which buffer is most suitable for working with Momelotinib?
A3: The choice of buffer for Momelotinib should be guided by the specific requirements of the experiment. A buffer with a pH close to physiological conditions (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4 or Tris-HCl at pH 7.4) is often a suitable starting point.[5][6][7] However, the stability of Momelotinib in these buffers over the duration of the experiment should be empirically determined.
Q4: Which buffer is most suitable for working with MOM-protected compounds?
A4: To maintain the integrity of the MOM protecting group, it is essential to use a buffer with a pH in the stable range of 4 to 12.[4] PBS (typically pH 7.4) and Tris buffers (pH 7-9) are generally suitable.[5][6][7] Citrate buffers, which are often acidic (pH 3-6.2), should be used with caution as they can catalyze the hydrolysis of the MOM ether.
Q5: How long can I store this compound solutions in a buffer?
A5: The storage stability of this compound in any buffer solution should be experimentally determined under your specific laboratory conditions. For Momelotinib, it is recommended to prepare fresh solutions for each experiment or to conduct a stability study to establish an appropriate storage duration and condition. For MOM-protected compounds, storage in a buffer within the stable pH range at low temperatures (e.g., 4°C or -20°C) can prolong stability. However, long-term storage of any reactive compound in an aqueous buffer is generally not recommended without stability data.[8][9]
Troubleshooting Guides
Issue 1: I observe a precipitate in my this compound buffer solution.
-
Question: Why is my this compound solution precipitating in the buffer?
-
Answer: Precipitation can occur for several reasons:
-
Poor Solubility: this compound, particularly Momelotinib, may have limited solubility in aqueous buffers. The concentration of the compound may have exceeded its solubility limit in the chosen buffer.
-
Degradation: The degradation products of this compound might be less soluble than the parent compound, leading to precipitation over time.
-
Buffer Interaction: Components of the buffer solution could be interacting with this compound to form an insoluble salt.
-
Temperature Effects: Changes in temperature can affect the solubility of the compound.
-
-
Troubleshooting Steps:
-
Check Solubility: Review the solubility data for your specific this compound compound. You may need to use a lower concentration or add a co-solvent (e.g., DMSO, ethanol) to your buffer. Be mindful that co-solvents can affect the stability of the compound and the biological system you are working with.
-
Prepare Fresh Solutions: Use freshly prepared solutions for your experiments to minimize the impact of degradation-related precipitation.
-
Filter the Solution: If a precipitate is observed, you can try to filter the solution through a 0.22 µm filter to remove the insoluble material. However, this may also remove some of your active compounds if the precipitation is significant.
-
Evaluate a Different Buffer: Test the solubility and stability of this compound in an alternative buffer system.
-
Issue 2: I see unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS).
-
Question: What are the extra peaks I am seeing in my chromatogram after incubating this compound in a buffer?
-
Answer: The appearance of new peaks is a strong indication of compound degradation.
-
For Momelotinib: These peaks could correspond to oxidative metabolites or other degradation products. The major in vivo metabolite is M21, which is formed by oxidation of the morpholine ring.[1][2][3]
-
For MOM ether: The primary degradation products in aqueous buffers are the corresponding alcohol, formaldehyde, and methanol resulting from hydrolysis. These may or may not be visible on your chromatogram depending on the detection method. Other side-reactions could also lead to different byproducts.
-
-
Troubleshooting Steps:
-
Run a Time-Course Experiment: Analyze samples at different time points to monitor the appearance and growth of the new peaks. This will help you understand the degradation kinetics.
-
Perform Forced Degradation Studies: Subject your this compound compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[10] This can help in identifying the peaks observed in your stability study.
-
Use Mass Spectrometry (MS): If you are using HPLC with UV detection, coupling it with a mass spectrometer can help in identifying the mass of the degradation products, which is a critical step in their structural elucidation.
-
Optimize Storage Conditions: If degradation is observed, re-evaluate your storage conditions. Storing solutions at a lower temperature, protecting them from light, and using de-gassed buffers can help minimize degradation.
-
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in a Buffer Solution
This protocol outlines a general method for assessing the stability of a this compound compound in a selected buffer solution using HPLC or LC-MS.
Materials:
-
This compound compound (Momelotinib or MOM-protected compound)
-
Selected buffer solution (e.g., PBS, Citrate, Tris)
-
High-purity water
-
Organic solvent for stock solution (e.g., DMSO, acetonitrile)
-
HPLC or LC-MS system
-
Calibrated pH meter
-
Incubator or water bath
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the this compound compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Working Solution Preparation:
-
Dilute the stock solution with the selected buffer to achieve the final desired concentration for your experiment.
-
Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the stability and the buffer's properties.
-
Prepare a sufficient volume of the working solution to allow for sampling at all time points.
-
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it using a validated HPLC or LC-MS method. This will serve as your initial time point (T=0) reference.
-
Incubation:
-
Store the remaining working solution under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).
-
For accelerated stability studies, higher temperatures can be used.[11]
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the working solution.
-
The frequency of sampling will depend on the expected stability of the compound.
-
-
Sample Analysis: Analyze each aliquot using the same HPLC or LC-MS method used for the T=0 sample.
-
Data Analysis:
-
Determine the peak area of the this compound compound at each time point.
-
Calculate the percentage of the this compound compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
-
If degradation is observed, quantify the formation of any major degradation products by measuring their peak areas.
-
Data Presentation
The stability of this compound in different buffer solutions can be summarized in a tabular format for easy comparison. The following tables provide an illustrative example of how such data could be presented.
Table 1: Stability of Momelotinib (Illustrative Data)
| Buffer (pH) | Temperature (°C) | Time (hours) | % Momelotinib Remaining | Major Degradation Products |
| PBS (7.4) | 25 | 0 | 100 | - |
| 8 | 95 | M21-like peak | ||
| 24 | 88 | M21-like peak | ||
| Citrate (4.5) | 25 | 0 | 100 | - |
| 8 | 98 | Minor unknown peaks | ||
| 24 | 92 | Minor unknown peaks | ||
| Tris-HCl (8.0) | 25 | 0 | 100 | - |
| 8 | 92 | M21-like peak, other minor peaks | ||
| 24 | 81 | M21-like peak, other minor peaks |
Table 2: Stability of a MOM-protected Compound (Illustrative Data)
| Buffer (pH) | Temperature (°C) | Time (hours) | % MOM-Compound Remaining | Major Degradation Products |
| PBS (7.4) | 25 | 0 | 100 | - |
| 8 | 99 | Trace of deprotected alcohol | ||
| 24 | 97 | Deprotected alcohol | ||
| Citrate (4.5) | 25 | 0 | 100 | - |
| 1 | 50 | Deprotected alcohol | ||
| 4 | <10 | Deprotected alcohol | ||
| Tris-HCl (8.0) | 25 | 0 | 100 | - |
| 8 | 98 | Trace of deprotected alcohol | ||
| 24 | 95 | Deprotected alcohol |
Mandatory Visualization
Caption: Experimental workflow for assessing this compound stability in buffer solutions.
Caption: Simplified signaling pathway of Momelotinib's mechanism of action.[12][13]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MOM Ethers [organic-chemistry.org]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. scrippslabs.com [scrippslabs.com]
- 8. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. Step-by-Step Guide to Stability Studies for Beginners in the Pharmaceutical Industry – StabilityStudies.in [stabilitystudies.in]
- 12. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
Section 1: Troubleshooting Model-Informed Drug Development (MIDD)
Welcome to the Technical Support Center for Interpreting Unexpected Results with Model-informed and Multi-Omics Evaluation (MOME). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during their experiments.
This guide is divided into two main sections:
-
: Addressing challenges in pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation.
-
Section 2: Troubleshooting Multi-Omics Data Integration: Tackling issues that arise when combining and interpreting datasets from genomics, proteomics, transcriptomics, and metabolomics.
Model-Informed Drug Development (MIDD) is a quantitative framework used to improve the efficiency of drug development by integrating models of compound, mechanism, and disease data.[1][2] However, discrepancies between model predictions and experimental outcomes can arise.
Frequently Asked Questions (FAQs)
Q1: Why do my model's predictions significantly differ from our new clinical trial results?
A1: This is a common challenge in MIDD. Several factors could be at play:
-
Model Misspecification: The underlying assumptions of the model (e.g., a one-compartment PK model when a two-compartment model is more appropriate) may not accurately reflect the biological system.
-
Population Differences: The model may have been developed using data from a different population (e.g., healthy volunteers) than the one in the new trial (e.g., patients with specific comorbidities).[3]
-
Parameter Uncertainty: The initial parameter estimates in your model might not be robust. It is crucial to assess both parameter uncertainty and the joint uncertainties in aspects like the exposure-response curve.[4]
-
Unforeseen Drug Interactions or Patient Factors: The new trial might have revealed complexities, such as interactions with concomitant medications or the influence of genetic factors, that were not included in the original model.
Q2: What should I do if my pharmacokinetic/pharmacodynamic (PK/PD) model is unstable or fails to converge?
A2: Model convergence issues can be frustrating. Here are some steps to troubleshoot:
-
Check for Over-parameterization: The model may be too complex for the available data, meaning you are trying to estimate too many parameters from insufficient information.
-
Review Initial Parameter Estimates: Poor initial estimates can prevent the model from finding a solution. Try to provide more realistic starting values based on literature or pre-clinical data.
-
Assess Data Quality: Sparse or highly variable data can make it difficult for the model to converge. Ensure your data is clean and consider if additional sampling points are needed.
-
Simplify the Model: Start with a simpler model structure and gradually add complexity. This can help identify which part of the model is causing the instability.
Q3: How do I handle significant, unexplained variability in patient data that my model doesn't account for?
A3: Characterizing variability is a key use of MIDD, especially in late-stage development.[5]
-
Covariate Analysis: Investigate whether patient-specific factors (covariates) like age, weight, genetics, or disease severity can explain the observed variability. Incorporating these into your model can improve its predictive power.
-
Re-evaluate Structural Model: The underlying model structure may need to be revised to account for additional biological complexity.
-
Consider a Population Approach: Population PK/PD modeling is specifically designed to handle data from different sources and identify factors contributing to variability.[3]
Troubleshooting Guide: Diagnosing Model Discrepancies
When a model's predictions do not align with experimental results, a systematic approach is necessary.
Logical Flow for Troubleshooting MIDD Predictions
Caption: A systematic workflow for diagnosing and resolving discrepancies between MIDD model predictions and observed clinical outcomes.
Data Presentation: Comparing Simulated vs. Observed Data
A common way to evaluate model performance is to compare the predicted outcomes with the actual observed results.
| Parameter | N | Predicted Mean (95% CI) | Observed Mean (95% CI) | Prediction Error (%) |
| Cmax (ng/mL) | 50 | 125.4 (110.2 - 140.6) | 132.8 (115.5 - 150.1) | -5.6% |
| AUC (ng*h/mL) | 50 | 850.2 (795.8 - 904.6) | 910.5 (840.7 - 980.3) | -6.6% |
| Tmax (h) | 50 | 2.1 (1.8 - 2.4) | 2.0 (1.7 - 2.3) | +5.0% |
| Biomarker Change (%) | 50 | -45.3 (-55.1 - -35.5) | -38.9 (-48.2 - -29.6) | +16.5% |
This table presents hypothetical data for illustrative purposes.
Experimental Protocol: Standard MIDD Workflow
-
Define the Question: Clearly state the drug development question that modeling and simulation will address (e.g., dose selection, trial design optimization).[6]
-
Data Collation: Gather all relevant data, including preclinical data, and results from previous clinical trials.[1]
-
Model Building:
-
Develop a structural model based on the mechanism of action of the drug and known biology.
-
Develop a statistical model to describe sources of variability (inter-individual, residual error).
-
-
Parameter Estimation: Estimate model parameters using appropriate software (e.g., NONMEM, R).
-
Model Qualification:
-
Use goodness-of-fit plots and visual predictive checks (VPCs) to assess how well the model describes the data.
-
Perform simulation-based diagnostics.
-
-
Simulations: Use the qualified model to conduct simulations that address the initial question. This can be used to predict outcomes of different dosing strategies or trial designs.[1]
-
Reporting and Decision Making: Clearly communicate the modeling results, including assumptions and limitations, to the drug development team to inform decision-making.
Section 2: Troubleshooting Multi-Omics Data Integration
Multi-omics approaches that combine data from genomics, transcriptomics, proteomics, and metabolomics offer a holistic view of biological systems.[7] However, integrating these diverse datasets presents significant challenges.[8][9]
Frequently Asked Questions (FAQs)
Q1: Why is there a poor correlation between my transcriptomics (RNA-seq) and proteomics (Mass Spec) data?
A1: This is a frequent and expected finding. The correlation between mRNA and protein abundance is often weak due to several biological factors:
-
Post-Transcriptional Regulation: mRNA levels do not directly dictate protein levels due to processes like microRNA interference and alternative splicing.
-
Protein Turnover: Proteins have vastly different degradation rates that are independent of their corresponding mRNA levels.
-
Time Lag: There can be a significant delay between transcription and translation.[10]
-
Technical Variability: Different platforms have different biases and sensitivities. Inconsistencies in data generation and processing can also contribute to poor correlation.[8]
Q2: My integrated analysis is showing strong clustering by batch, not by biological condition. How can I fix this?
A2: This indicates the presence of strong "batch effects," which are technical variations arising from processing samples in different batches.
-
Experimental Design: The best solution is to prevent batch effects during experimental design by randomizing samples across batches.
-
Batch Effect Correction: If randomization was not possible, computational methods can be used to correct for batch effects. It is crucial to apply these corrections.[5]
-
Data Normalization: Ensure that appropriate normalization methods have been applied to each omics dataset before integration. Improper normalization can exacerbate batch effects.[11]
Q3: What should I do when different omics layers suggest conflicting biological pathways are activated?
A3: Discordant results are common and often require deeper biological interpretation.[10]
-
Validate Key Findings: Use an orthogonal method (e.g., qPCR for a key transcript, Western blot for a key protein) to validate the most critical conflicting results.
-
Consider the Timeline: Different molecular changes occur on different timescales. For example, transcriptomic changes often precede proteomic and metabolic changes.
-
Pathway Analysis Tools: Use pathway analysis tools that can integrate multi-omics data and consider the directionality of changes (up- or down-regulation) to identify the most plausible affected pathways.
-
Re-evaluate Data Quality: Poor quality data in one omics layer can lead to spurious results. Re-check the quality control metrics for each dataset.
Troubleshooting Guide: Resolving Discordant Multi-Omics Data
Workflow for Multi-Omics Data Integration
Caption: A generalized workflow for the integration and analysis of multi-omics data, from individual data processing to biological interpretation.
Data Presentation: Multi-Omics Quality Control Summary
Before integrating data, it's critical to assess the quality of each individual omics dataset.
| Omics Type | Metric | Value | Status |
| Genomics (WGS) | Mean Coverage | 35x | ✅ Pass |
| Call Rate | 99.7% | ✅ Pass | |
| Transcriptomics (RNA-seq) | Reads per Sample | > 30M | ✅ Pass |
| RIN Score | > 8.0 | ✅ Pass | |
| Proteomics (LC-MS/MS) | Peptides Identified | > 5,000 | ✅ Pass |
| % Tryptic Peptides | > 90% | ✅ Pass | |
| Metabolomics (LC-MS) | Peak Shape (Asymmetry) | 0.9 - 1.5 | ✅ Pass |
| CV of QC Samples | < 15% | ✅ Pass |
This table provides example QC metrics. Specific thresholds may vary by experiment.
Experimental Protocol: Multi-Omics Integration and Analysis
-
Sample Management: Ensure consistent collection and preparation of samples across all omics platforms to minimize technical variability.[9]
-
Individual Data Processing:
-
Process each omics dataset separately using a standardized pipeline. This includes steps like alignment (genomics/transcriptomics), peak calling (proteomics/metabolomics), and quantification.
-
Perform rigorous quality control (QC) on each dataset. Remove low-quality samples or data points.
-
-
Normalization and Batch Correction:
-
Apply normalization methods appropriate for each data type to make measurements comparable across samples.
-
If batch effects are present, apply a suitable correction algorithm.
-
-
Feature Selection: Reduce the dimensionality of the data by selecting the most relevant features (genes, proteins, etc.), which can be guided by variance or biological knowledge.
-
Data Integration:
-
Choose an integration method appropriate for the research question.[9] Methods can be unsupervised (e.g., MOFA+, iCluster) to discover patterns or supervised to predict an outcome.
-
-
Downstream Analysis:
-
Perform pathway and network analysis to interpret the integrated data in a biological context.[9]
-
Identify multi-omic signatures or biomarkers.
-
-
Validation: Validate key findings using independent experimental methods and, if possible, in an independent cohort of samples.[8][12]
References
- 1. accp1.org [accp1.org]
- 2. Model-Informed Paradigm in Drug Development-An End-To-End Case Study From Upadacitinib Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concerns about pharmacokinetic (PK) and pharmacokinetic-pharmacodynamic (PK-PD) studies in the new therapeutic area of COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmda.go.jp [pmda.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Good Practices in Model‐Informed Drug Discovery and Development: Practice, Application, and Documentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-omics Data Integration, Interpretation, and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-Omics in Biomarker Discovery: Opportunities & Challenges [elucidata.io]
- 9. What Are the Key Challenges in Multi-Omics Data Integration? → Question [pollution.sustainability-directory.com]
- 10. Multiomic Big Data Analysis Challenges: Increasing Confidence in the Interpretation of Artificial Intelligence Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-Omics Data Integration Pitfalls - And How Experts Avoid Them [www4.accurascience.com]
- 12. Challenges in Biomarker Discovery: Combining Expert Insights with Statistical Analysis of Complex Omics Data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Organelle Membrane Electroporation Delivery Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for Mitochondria-Organelle Membrane Electroporation (MOME). Our aim is to facilitate better experimental outcomes by addressing specific issues encountered during the delivery of molecules to mitochondria and other organelles like the endoplasmic reticulum and nucleus.
Troubleshooting Guides
This section addresses common problems encountered during organelle electroporation experiments in a question-and-answer format.
| Problem | Possible Causes | Solutions |
| Low Delivery Efficiency | 1. Suboptimal Electroporation Parameters: Incorrect voltage, pulse duration, or number of pulses.[1][2][3] 2. Poor Quality of Isolated Organelles: Contamination with other cellular components or damage during isolation. 3. Incorrect Buffer Composition: High ionic strength buffers can lead to increased conductivity and sample heating.[4][5] 4. Degraded or Impure Payload: The DNA, RNA, or protein being delivered is of low quality.[6] 5. Inappropriate Cell/Organelle Density: The concentration of organelles in the electroporation cuvette is too high or too low.[7] | 1. Optimize Electroporation Parameters: Systematically vary voltage, pulse length, and the number of pulses to find the optimal conditions for your specific organelle and payload. A good starting point for isolated mitochondria is around 12 kV/cm.[1] For other organelles, field strengths may need to be adjusted based on their size.[1] 2. Improve Isolation Protocol: Use a well-established protocol for organelle isolation and verify the purity and integrity of the preparation using microscopy or marker-specific antibodies. 3. Use a Specialized Electroporation Buffer: Utilize a low-conductivity buffer specifically designed for electroporation to minimize cell death and improve efficiency.[4][5] The buffer's osmolarity should also be optimized.[5] 4. Ensure High-Quality Payload: Purify your payload to remove contaminants like salts and proteins. For DNA, ensure a high percentage of supercoiled plasmid.[6] 5. Titrate Organelle Concentration: Experiment with different organelle concentrations to find the optimal density for your experiment. |
| High Organelle/Cell Death | 1. Excessive Electroporation Intensity: The applied electric field is too strong or the pulse duration is too long, causing irreversible damage.[3] 2. Arcing During Electroporation: Caused by high salt concentration in the DNA preparation, air bubbles, or inappropriate cell density.[6][7] 3. Suboptimal Buffer Conditions: Using buffers with high salt content can lead to overheating and cell death.[4] 4. Toxicity of the Delivered Molecule: High concentrations of the payload can be toxic to the organelles or cells. | 1. Reduce Electroporation Intensity: Decrease the voltage or shorten the pulse duration. Using multiple, shorter pulses with lower voltage can sometimes improve viability.[4] 2. Prevent Arcing: Desalt your DNA preparation.[7] Ensure there are no air bubbles in the cuvette by gently tapping it before pulsing.[7] Optimize the cell or organelle concentration.[7] 3. Use Appropriate Buffers: Switch to a low-conductivity electroporation buffer.[4] 4. Optimize Payload Concentration: Perform a dose-response experiment to determine the optimal concentration of your payload that maximizes delivery while minimizing toxicity. |
| Inconsistent or Non-Reproducible Results | 1. Variability in Organelle Preparation: Inconsistent purity and integrity of isolated organelles between experiments. 2. Fluctuations in Electroporation Parameters: Inconsistent application of voltage, pulse duration, or temperature. 3. Cell Passage Number: Using cells with high passage numbers can lead to altered cellular responses.[6] | 1. Standardize Isolation Protocol: Strictly adhere to a validated organelle isolation protocol and consistently assess the quality of each preparation. 2. Calibrate and Monitor Equipment: Regularly calibrate your electroporator and monitor the temperature of your samples, as temperature can affect electroporation efficiency.[4] 3. Use Low Passage Number Cells: Whenever possible, use cells with a low passage number to ensure consistent experimental outcomes.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal field strength for electroporating isolated mitochondria?
A1: A field strength of 12 kV/cm has been found to be optimal for efficient plasmid internalization while retaining the functional integrity of the mitochondria. Field strengths above this may lead to increased mitochondrial destruction.
Q2: Can I electroporate other organelles besides mitochondria?
A2: Yes, it is possible to electroporate other organelles such as the endoplasmic reticulum (ER) and the nucleus. However, the optimal electroporation parameters will differ based on the organelle's size and membrane composition. Generally, smaller organelles require higher field strengths for permeabilization.[1] For example, electroporation of the ER membrane may require a field strength of around 2 kV/cm, while the nuclear membrane may require 4 kV/cm.[8]
Q3: What type of buffer should I use for organelle electroporation?
A3: It is recommended to use a specialized, low-conductivity electroporation buffer.[4][5] Buffers with high salt content, such as PBS, can increase conductivity, leading to sample heating and reduced viability.[4] The buffer should also be optimized for osmolarity to maintain organelle integrity.[5]
Q4: How can I assess the integrity of my isolated organelles after electroporation?
A4: For mitochondria, you can perform enzymatic assays for specific mitochondrial marker enzymes and measure the respiratory control ratio. For the nucleus, the integrity of the nuclear envelope can be assessed by monitoring the localization of a fluorescently tagged protein with a nuclear localization sequence (NLS).[9] For the ER, you can measure the activity of ER-resident enzymes or assess the splicing of XBP1 mRNA, a marker of ER stress.
Q5: What are the common causes of arcing during electroporation, and how can I prevent it?
A5: Arcing is often caused by high salt concentrations in the DNA or cell suspension, the presence of air bubbles in the cuvette, or incorrect cell/organelle density.[6][7] To prevent arcing, you should purify your DNA to remove salts, carefully pipette the sample to avoid bubbles, and optimize the concentration of your organelles.[7]
Data Presentation: Optimizing Electroporation Parameters
The following tables summarize key quantitative data for optimizing electroporation parameters for different organelles.
Table 1: Recommended Starting Electroporation Parameters for Different Organelles
| Organelle | Field Strength (kV/cm) | Pulse Duration | Waveform | Reference |
| Mitochondria | 12 - 14 | 100 µs - 20 ms | Exponential or Square | [1] |
| Endoplasmic Reticulum | ~2 | 40 µs | Exponential | [1][8] |
| Nucleus | ~4 | 40 µs | Exponential | [1][8] |
Table 2: Impact of Electroporation Parameters on Mitochondrial Viability and Transfection Efficiency
| Field Strength (kV/cm) | Cell Viability (%) | Transfection Efficiency (%) | Notes | Reference |
| 0.8 | 88.5 | Low | Minimal membrane permeabilization. | |
| 1.6 | 63.5 | Moderate | Increased membrane permeability with moderate cell death. | |
| 2.4 | 35.4 | High | Significant cell death, but higher transfection. | |
| 3.2 | <20 | Very High | High level of irreversible electroporation. |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol is adapted from established methods for isolating functional mitochondria.[6]
Materials:
-
Homogenization buffer (e.g., 225 mM mannitol, 75 mM sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4)
-
Mitochondrial resuspension buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM ATP, 0.08 mM ADP, 5 mM sodium succinate, 2 mM K2HPO4, 1 mM DTT)
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Harvest cultured cells (approximately 1x10^8 cells) by centrifugation at 600 x g for 10 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 10 mL of ice-cold homogenization buffer.
-
Homogenize the cells using a pre-chilled Dounce homogenizer with 10-15 gentle strokes.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in the mitochondrial resuspension buffer.
-
Determine the protein concentration of the isolated mitochondria using a standard protein assay.
Protocol 2: Electroporation of Isolated Mitochondria
Materials:
-
Isolated mitochondria
-
Electroporation buffer (low conductivity)
-
Plasmid DNA or other molecules for delivery
-
Electroporation cuvettes (e.g., 1 mm gap)
-
Electroporator
Procedure:
-
Pre-chill the electroporation cuvettes on ice.[7]
-
Resuspend the isolated mitochondria in ice-cold electroporation buffer to the desired concentration.
-
Add the plasmid DNA or other molecules to the mitochondrial suspension.
-
Transfer the mixture to the pre-chilled electroporation cuvette, ensuring there are no air bubbles.[7]
-
Place the cuvette in the electroporator and apply the electric pulse using the optimized parameters (e.g., 12 kV/cm).
-
Immediately after the pulse, add recovery medium to the cuvette and transfer the electroporated mitochondria to a new tube.
-
Proceed with downstream applications or assays to assess delivery efficiency and mitochondrial function.
Mandatory Visualizations
Experimental Workflow: Mitochondrial Electroporation
References
- 1. A brief overview of electroporation pulse strength-duration space: A region where additional intracellular effects are expected - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. btxonline.com [btxonline.com]
- 5. maxcyte.com [maxcyte.com]
- 6. Electroporation—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. goldbio.com [goldbio.com]
- 8. Optimizing electroporation conditions in primary and other difficult-to-transfect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated analysis of cell migration and nuclear envelope rupture in confined environments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Momilactone-Induced Cytotoxicity in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and understand Momilactone-induced cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Momilactone-induced cytotoxicity?
Momilactones, such as Momilactone A (MA) and Momilactone B (MB), primarily induce cytotoxicity by triggering apoptosis in cancer cell lines.[1][2] This process involves the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of p38, and the mitochondrial (intrinsic) apoptosis pathway.[1][2] Key proteins regulated in this process include BCL-2 and caspase-3.[1][2] In some cell lines, like acute promyelocytic leukemia (APL) HL-60 cells, Momilactones can also cause cell cycle arrest at the G2 phase by modulating proteins such as CDK1 and cyclin B1.[1]
Q2: I am observing higher than expected cytotoxicity in my control group. What could be the cause?
Unexpected cytotoxicity in a control group can stem from several factors:
-
Contamination: The cell culture may be contaminated with bacteria, yeast, or mycoplasma, which can induce cell death.
-
Reagent Quality: The quality of the culture medium, serum, or other reagents may be compromised. Ensure all solutions are fresh and properly stored.
-
Environmental Stress: Factors such as improper incubator temperature, CO2 levels, or humidity can stress the cells and lead to increased cell death.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve the Momilactones, ensure the final concentration in the control wells is non-toxic to the cells.
Q3: My results for Momilactone-induced cytotoxicity are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results are a common challenge in cell-based assays.[3][4] To improve reproducibility:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and growth phases for all experiments.
-
Use Positive and Negative Controls: Include a known cytotoxic agent as a positive control and a vehicle-only treatment as a negative control in every experiment.[3]
-
Prepare Fresh Reagents: Prepare fresh dilutions of Momilactones for each experiment from a stable stock solution.
-
Calibrate Equipment: Regularly calibrate pipettes, incubators, and plate readers to ensure accuracy.
-
Detailed Record Keeping: Meticulously document all experimental parameters for each run to identify any potential sources of variation.[5]
Troubleshooting Guides
Problem 1: Low or No Cytotoxicity Observed at Expected Concentrations
Possible Causes:
-
Compound Inactivity: The Momilactone stock solution may have degraded.
-
Incorrect Concentration: Errors in calculating or preparing the dilutions.
-
Cell Line Resistance: The chosen cell line may be resistant to Momilactones.
-
Suboptimal Assay Conditions: The incubation time may be too short, or the assay used may not be sensitive enough.
Solutions:
-
Verify Compound Activity: Test the Momilactone on a sensitive, positive control cell line.
-
Recalculate and Prepare Fresh Dilutions: Double-check all calculations and prepare new dilutions from a fresh stock.
-
Consult Literature for Sensitive Cell Lines: Research which cell lines have been shown to be sensitive to Momilactones.
-
Optimize Assay Protocol: Increase the incubation time or try a more sensitive cytotoxicity assay.
Problem 2: High Variability in Results Within the Same Experiment
Possible Causes:
-
Uneven Cell Seeding: Inconsistent number of cells seeded per well.
-
"Edge Effect" in Plates: Wells on the edge of the plate are prone to evaporation, leading to changes in reagent concentration.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents.
Solutions:
-
Improve Cell Seeding Technique: Ensure the cell suspension is homogenous before and during seeding.
-
Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
-
Refine Pipetting Technique: Use calibrated pipettes and ensure proper technique for dispensing and mixing.
Data on Momilactone Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Momilactone B (MB) and a 1:1 mixture of Momilactone A and B (MAB) in different cell lines after 48 hours of treatment.
| Compound | Cell Line | IC50 (µM) |
| MB | HL-60 (APL) | 4.49[1][2] |
| MAB | HL-60 (APL) | 4.61[1][2] |
| MB | U266 (MM) | 5.09[1][2] |
| MAB | U266 (MM) | 5.59[1][2] |
APL: Acute Promyelocytic Leukemia; MM: Multiple Myeloma
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[6]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Momilactones and control substances. Incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of proteins involved in the apoptotic pathway.
Methodology:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., p-p38, BCL-2, caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. Cytotoxic Mechanism of Momilactones A and B against Acute Promyelocytic Leukemia and Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 5. blog.edvotek.com [blog.edvotek.com]
- 6. senzagen.com [senzagen.com]
Validation & Comparative
Validating Momelotinib's On-Target Effects: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches for validating the on-target effects of momelotinib (MOME), a potent inhibitor of Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), and Activin A Receptor Type 1 (ACVR1). By leveraging experimental data, this document outlines how genetic methods can be employed to unequivocally demonstrate that the therapeutic benefits of momelotinib in myelofibrosis—namely the reduction of splenomegaly, alleviation of constitutional symptoms, and amelioration of anemia—are a direct consequence of its interaction with these intended molecular targets.
Data Presentation: Quantitative Comparison of Momelotinib's Effects
The on-target effects of momelotinib have been extensively documented in clinical trials. The following tables summarize key quantitative data from these studies, comparing momelotinib to other treatments and providing a baseline for what can be expected from genetic validation studies.
Table 1: Comparison of Momelotinib and Ruxolitinib in JAK Inhibitor-Naïve Myelofibrosis Patients (SIMPLIFY-1 Trial)
| Endpoint (at Week 24) | Momelotinib | Ruxolitinib |
| Spleen Volume Reduction (≥35%) | 26.5% | 28.9% |
| Total Symptom Score Reduction (≥50%) | 28.4% | 42.2% |
| Transfusion Independence Rate | 66.5% | 49.3%[1] |
| Transfusion Dependence Rate | 30.2% | 40.1%[1] |
Table 2: Comparison of Momelotinib and Danazol in Symptomatic and Anemic Myelofibrosis Patients Previously Treated with a JAK Inhibitor (MOMENTUM Trial)
| Endpoint (at Week 24) | Momelotinib | Danazol |
| Total Symptom Score Reduction (≥50%) | 25%[2][3][4] | 9%[2][3][4] |
| Spleen Volume Reduction (≥35%) | 23%[5] | 3%[5] |
| Transfusion Independence Rate | 31%[5] | 20%[5] |
Experimental Protocols: Genetic Validation of On-Target Effects
Genetic approaches are the gold standard for validating that a drug's mechanism of action is responsible for its observed therapeutic effects. Below are detailed methodologies for key experiments to validate the on-target effects of momelotinib.
CRISPR/Cas9-Mediated Knockout of JAK1, JAK2, and ACVR1 in Hematopoietic Cell Lines
This protocol describes the use of CRISPR/Cas9 to generate knockout cell lines for each of momelotinib's targets to compare the phenotypic effects with those of the drug.
a. Cell Culture:
-
Culture human hematopoietic cell lines (e.g., K562, HEL) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
b. gRNA Design and Lentiviral Production:
-
Design single guide RNAs (sgRNAs) targeting exons of JAK1, JAK2, and ACVR1.
-
Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 and a fluorescent marker (e.g., GFP).
-
Produce lentiviral particles by co-transfecting HEK293T cells with the sgRNA-Cas9 vector and packaging plasmids.
c. Transduction and Selection:
-
Transduce the target hematopoietic cell lines with the lentiviral particles.
-
Sort GFP-positive cells using fluorescence-activated cell sorting (FACS) to enrich for cells expressing the CRISPR/Cas9 machinery.
-
Plate single cells into 96-well plates to generate clonal populations.
d. Validation of Knockout:
-
Expand clonal populations and extract genomic DNA.
-
Confirm the presence of insertions or deletions (indels) in the target genes by Sanger sequencing.
-
Verify the absence of the target protein by Western blot analysis.
e. Phenotypic Analysis:
-
Compare the proliferation, cytokine signaling (e.g., STAT3 phosphorylation for JAK1/2 knockout), and hepcidin expression (for ACVR1 knockout) of the knockout cell lines to wild-type cells treated with momelotinib.
RNAi-Mediated Knockdown of ACVR1 in vitro
This protocol details the use of small interfering RNA (siRNA) to transiently silence ACVR1 expression to validate its role in momelotinib's anemia-related effects.
a. Cell Culture:
-
Culture HepG2 cells (a human liver cell line that produces hepcidin) in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.
b. siRNA Transfection:
-
Synthesize siRNAs targeting human ACVR1 mRNA. A non-targeting scrambled siRNA should be used as a negative control.
-
Transfect HepG2 cells with the siRNAs using a lipid-based transfection reagent according to the manufacturer's instructions.
c. Validation of Knockdown:
-
Harvest cells 48-72 hours post-transfection.
-
Assess ACVR1 mRNA levels by quantitative real-time PCR (qRT-PCR) to confirm knockdown efficiency.
-
Verify reduction of ACVR1 protein levels by Western blot.
d. Functional Assay:
-
Treat the transfected cells with bone morphogenetic protein 6 (BMP6) to stimulate hepcidin production.
-
Measure hepcidin mRNA levels by qRT-PCR.
-
Compare the reduction in hepcidin expression in ACVR1 knockdown cells to that in wild-type cells treated with momelotinib.
Generation and Analysis of a JAK2 Conditional Knockout Mouse Model
This protocol outlines the generation of a conditional knockout mouse model to study the specific in vivo effects of JAK2 inhibition.
a. Generation of JAK2-floxed Mice:
-
Generate mice with loxP sites flanking a critical exon of the Jak2 gene (Jak2fl/fl).
b. Conditional Deletion of JAK2:
-
Cross Jak2fl/fl mice with mice expressing Cre recombinase under the control of a hematopoietic-specific promoter (e.g., Vav-Cre or Mx1-Cre) to generate hematopoietic-specific Jak2 knockout mice.
c. Induction of Deletion (for inducible systems like Mx1-Cre):
-
Administer polyinosinic-polycytidylic acid (pI-pC) to induce Cre expression and subsequent deletion of the floxed Jak2 allele.
d. Phenotypic Analysis:
-
Analyze the hematopoietic phenotype of the knockout mice, including complete blood counts and spleen size.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways targeted by momelotinib and a general workflow for the genetic validation of its on-target effects.
Caption: JAK/STAT signaling pathway and the inhibitory action of momelotinib.
Caption: ACVR1 signaling pathway and its inhibition by momelotinib to reduce hepcidin.
Caption: General workflow for genetic validation of momelotinib's on-target effects.
References
- 1. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted therapy momelotinib provides significant symptom and anemia improvements in patients with myelofibrosis | MD Anderson Cancer Center [mdanderson.org]
- 3. Momelotinib May Effectively Reduce Anemia and Other Symptoms for Patients With Myelofibrosis - The ASCO Post [ascopost.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dual-Action Mechanism of Momelotinib: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides an in-depth cross-validation of Momelotinib's (MOME) mechanism of action. It offers a comparative analysis with other JAK inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to facilitate a comprehensive understanding of its unique therapeutic profile.
Momelotinib is a potent inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2), key components of the JAK-STAT signaling pathway. Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms, including myelofibrosis. Unlike other approved JAK inhibitors such as ruxolitinib and fedratinib, momelotinib possesses a unique secondary mechanism: the inhibition of Activin A receptor, type I (ACVR1), also known as ALK2. This dual inhibition not only addresses the symptoms of myelofibrosis by modulating the JAK-STAT pathway but also contributes to the amelioration of anemia, a common and debilitating complication of the disease.
Comparative Kinase Inhibition Profile
The inhibitory activity of Momelotinib against JAK family kinases and ACVR1 has been quantified and compared to other relevant inhibitors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Kinase Target | Momelotinib IC50 (nM) | Ruxolitinib IC50 (nM) | Fedratinib IC50 (nM) |
| JAK1 | 11 | 3.3 | ~105 |
| JAK2 | 18 | 2.8 | 3 |
| JAK3 | 155 | 428 | >1000 |
| TYK2 | 17 | 19 | >1000 |
| ACVR1 (ALK2) | 10 | >10,000 | Not Reported |
Data compiled from multiple sources.
The Dual Signaling Pathways of Momelotinib
Momelotinib's therapeutic effects can be attributed to its modulation of two distinct signaling pathways: the canonical JAK-STAT pathway and the ACVR1/Hepcidin axis.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors that regulate hematopoiesis and immune responses. In myelofibrosis, this pathway is often constitutively active, leading to uncontrolled cell proliferation and the production of inflammatory cytokines. Momelotinib, by inhibiting JAK1 and JAK2, effectively dampens this hyperactive signaling.
ACVR1 and Hepcidin Regulation Pathway
A distinguishing feature of Momelotinib is its ability to inhibit ACVR1, a key regulator of hepcidin. Hepcidin is a peptide hormone that plays a central role in iron homeostasis. In chronic inflammatory states like myelofibrosis, elevated hepcidin levels lead to iron sequestration in macrophages, restricting its availability for erythropoiesis and contributing to anemia. By inhibiting ACVR1, Momelotinib reduces hepcidin production, thereby increasing iron availability for red blood cell production.
Comparative Clinical Data: Focus on Anemia
The unique mechanism of Momelotinib translates into a distinct clinical profile, particularly concerning its effects on anemia, when compared to other JAK inhibitors. While ruxolitinib and fedratinib are effective in reducing spleen size and constitutional symptoms, they are often associated with the worsening of anemia. In contrast, clinical trials have demonstrated that Momelotinib can lead to improvements in hemoglobin levels and a reduction in transfusion dependence.
| Clinical Outcome | Momelotinib | Ruxolitinib | Fedratinib |
| Anemia | Improvement in hemoglobin levels, reduction in transfusion dependency | Can worsen anemia | Can worsen anemia |
| Thrombocytopenia | Lower incidence of Grade 3/4 events compared to fedratinib | Can cause thrombocytopenia | Can cause thrombocytopenia |
| Spleen Response | Effective in reducing spleen size | Effective in reducing spleen size | Effective in reducing spleen size |
| Symptom Improvement | Effective in improving constitutional symptoms | Effective in improving constitutional symptoms | Effective in improving constitutional symptoms |
Data compiled from clinical trial reports and prescribing information.
Experimental Protocols
To facilitate the replication and further investigation of Momelotinib's mechanism of action, this section provides an overview of key experimental methodologies.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Objective: To determine the IC50 value of a test compound (e.g., Momelotinib) against a target kinase (e.g., JAK2, ACVR1).
Materials:
-
Purified recombinant kinase (e.g., JAK2, ACVR1)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (Momelotinib) and competitor compounds (Ruxolitinib, Fedratinib)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader (luminometer)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and competitor compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Hepcidin Measurement by ELISA (Representative Protocol)
This protocol describes a common method for quantifying hepcidin levels in biological samples, which is crucial for assessing the downstream effects of ACVR1 inhibition.
Objective: To measure the concentration of hepcidin in serum or plasma samples from subjects treated with a test compound.
Materials:
-
Hepcidin ELISA kit (containing a pre-coated microplate, detection antibody, standards, and other reagents)
-
Serum or plasma samples
-
Microplate reader (spectrophotometer)
-
Wash buffer
-
Stop solution
Procedure:
-
Sample and Standard Preparation: Prepare a standard curve using the provided hepcidin standards. Dilute patient serum or plasma samples as recommended by the kit manufacturer.
-
Incubation with Capture Antibody: Add the standards and samples to the wells of the microplate pre-coated with a hepcidin-specific capture antibody. Incubate to allow hepcidin to bind to the antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Incubation with Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the captured hepcidin. Incubate the plate.
-
Incubation with Streptavidin-HRP: Add streptavidin conjugated to horseradish peroxidase (HRP), which will bind to the biotinylated detection antibody. Incubate the plate.
-
Substrate Addition and Color Development: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Stop the reaction by adding a stop solution.
-
Measurement and Analysis: Measure the absorbance of each well at a specific wavelength using a microplate reader. Calculate the hepcidin concentration in the samples by interpolating from the standard curve.
Conclusion
Momelotinib's dual inhibition of JAK1/JAK2 and ACVR1 represents a significant advancement in the treatment of myelofibrosis. Its unique ability to address both the proliferative and inflammatory aspects of the disease, while also ameliorating anemia through the modulation of hepcidin, distinguishes it from other JAK inhibitors. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians seeking to further understand and build upon the therapeutic potential of this novel agent.
Momelotinib: A Comparative Analysis of a Novel JAK Inhibitor in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Momelotinib is an ATP-competitive inhibitor of Janus kinase 1 (JAK1), JAK2, and Activin A receptor, type I (ACVR1).[1][2][3] This dual-action mechanism not only addresses the hyperactive JAK-STAT signaling characteristic of myeloproliferative neoplasms but also offers a distinct advantage in managing anemia, a common and debilitating symptom of myelofibrosis.[4][5][6][7] This guide provides a comparative overview of Momelotinib's performance in various cell lines and animal models, juxtaposed with other prominent JAK inhibitors, Ruxolitinib and Fedratinib.
Mechanism of Action: A Dual Approach to Myelofibrosis
Momelotinib's therapeutic potential stems from its ability to inhibit both the JAK-STAT pathway and the ACVR1 receptor.[2][3] The JAK-STAT pathway is a critical signaling cascade that regulates cell proliferation and inflammation and is often dysregulated in cancers.[8] By inhibiting JAK1 and JAK2, Momelotinib can reduce splenomegaly and alleviate constitutional symptoms associated with myelofibrosis.[4][5][9]
Uniquely, Momelotinib also inhibits ACVR1, a key regulator of hepcidin, the master controller of iron metabolism.[3][4] Elevated hepcidin levels in myelofibrosis lead to iron sequestration and anemia. By inhibiting ACVR1, Momelotinib reduces hepcidin production, leading to increased iron availability for erythropoiesis and an improvement in anemia.[3][4]
Performance in Cell Lines: A Comparative Overview
Momelotinib has demonstrated potent inhibitory activity against various cell lines, particularly those dependent on JAK2 signaling. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Momelotinib and its comparators, Ruxolitinib and Fedratinib, in different cancer cell lines.
| Compound | Cell Line | Mutation Status | IC50 (nM) | Reference |
| Momelotinib | Ba/F3-JAK2V617F | JAK2 V617F | ~1500 | |
| HEL | JAK2 V617F | ~1500 | ||
| Ba/F3-MPLW515L | MPL W515L | ~200 | ||
| K562 | BCR-ABL1 | >58000 | ||
| Ruxolitinib | K-562 | BCR-ABL1 | Varies | [10] |
| Nalm-6 | MLL-rearranged | Varies | [11] | |
| ID8 (murine ovarian) | Not specified | >10000 | [12] | |
| TOV-112D (human ovarian) | Not specified | >5000 | [12] | |
| Fedratinib | HEL | JAK2 V617F | Potent Inhibition | [13] |
| Ba/F3-JAK2V617F | JAK2 V617F | Potent Inhibition | [13] | |
| cHL cell lines (L428, KMH2, etc.) | Varies | Varies | [14] | |
| MLBCL cell line (K1106P) | Not specified | Varies | [14] |
Note: IC50 values can vary depending on the specific experimental conditions. "Potent inhibition" indicates that the source reported significant activity without providing a specific IC50 value.
Performance in Animal Models: Addressing Key Disease Hallmarks
Momelotinib has shown significant efficacy in animal models, particularly in addressing splenomegaly and anemia, the hallmark features of myelofibrosis.
| Compound | Animal Model | Key Findings | Reference |
| Momelotinib | Rat model of anemia of chronic disease | Normalized hemoglobin and red blood cell counts. | [15] |
| Mouse model of rheumatoid arthritis | Demonstrated anti-arthritic activity, reduced pro-inflammatory cytokines, and corrected anemia. | [16] | |
| Murine model of myeloproliferative neoplasm | Normalized white blood cell counts, hematocrit, and spleen size. | [17] | |
| Ruxolitinib | Nude mice with human A431 (SCC) xenografts | Reduced tumor volume and counteracted cyclosporine A-induced tumor growth. | [18] |
| Immune competent mice with ID8 (ovarian) tumors | Limited tumor growth and improved survival when combined with Taxol. | [12] | |
| Fedratinib | Murine model of JAK2V617F-induced myeloproliferative disease | Reduced hematocrit and leukocyte count, and eliminated extramedullary hematopoiesis. | [13] |
Experimental Protocols
Below are summarized methodologies for key experiments cited in this guide.
Cell Viability and Proliferation Assays
These assays are fundamental to assessing the cytotoxic and anti-proliferative effects of a compound on cancer cells.
1. Cell Culture:
-
Cancer cell lines (e.g., K-562, Nalm-6) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[11]
2. Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 2,000 cells/well for Nalm-6).[11]
3. Compound Treatment:
-
Cells are treated with a range of concentrations of Momelotinib, Ruxolitinib, or Fedratinib. A vehicle control (e.g., DMSO) is also included.
4. Incubation:
-
The plates are incubated for a specified period, typically ranging from 24 to 72 hours.
5. Viability Assessment:
-
MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals. The crystals are then solubilized, and the absorbance is measured.
-
WST-1 Assay: A water-soluble tetrazolium salt (WST-1) is added to each well. Viable cells cleave the salt into a soluble formazan dye. The absorbance of the colored solution is measured.
6. Data Analysis:
-
The absorbance values are used to determine the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Apoptosis Assays
Apoptosis assays are used to determine if a compound induces programmed cell death.
1. Cell Treatment:
-
Cells are treated with the compound of interest for a specified duration.
2. Staining:
-
Cells are stained with Annexin V and a viability dye such as Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
3. Flow Cytometry:
-
The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Animal Models of Myelofibrosis
These models are crucial for evaluating the in vivo efficacy of therapeutic agents.
1. Model Induction:
-
Myelofibrosis is induced in rodents, often by transplanting bone marrow cells transduced with a retrovirus expressing the JAK2V617F mutation.[13]
2. Treatment:
-
Animals are treated with Momelotinib, a comparator drug, or a vehicle control. The drug is typically administered orally once or twice daily.
3. Efficacy Evaluation:
-
Hematological Parameters: Complete blood counts are performed regularly to assess changes in red blood cells, white blood cells, and platelets.
-
Spleen Size: Spleen size is measured as an indicator of extramedullary hematopoiesis.
-
Bone Marrow Fibrosis: Bone marrow biopsies are taken at the end of the study to assess the degree of fibrosis.
-
Cytokine Levels: Plasma levels of inflammatory cytokines are measured to assess the drug's effect on the inflammatory state.
Conclusion
Momelotinib presents a compelling therapeutic profile for myelofibrosis by targeting both the proliferative and anemic aspects of the disease through its dual inhibition of JAK1/2 and ACVR1. Preclinical data from cell line and animal model studies demonstrate its potent anti-proliferative and anti-inflammatory effects, comparable in some aspects to other JAK inhibitors like Ruxolitinib and Fedratinib, with the unique and significant advantage of improving anemia. Further clinical investigation is ongoing to fully elucidate its therapeutic potential in patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Momelotinib for myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 8. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruxolitinib synergistically enhances the anti-tumor activity of paclitaxel in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ruxolitinib inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Momelotinib in JAK2 inhibitor-naïve myelofibrosis: pros and cons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Momelotinib for the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. broadpharm.com [broadpharm.com]
For researchers, scientists, and drug development professionals, understanding the intricate interplay between malignant ovarian epithelial cells and their surrounding extracellular matrix (ECM) is paramount in the quest for effective therapies. Experimental findings consistently demonstrate that the ECM is not a passive scaffold but an active participant in tumor growth, metastasis, and chemoresistance. However, the reproducibility of these findings presents a significant challenge, highlighting the need for standardized experimental protocols and comprehensive data reporting.
The behavior of matrix-associated ovarian malignant epithelial cells (MOME) is profoundly influenced by the composition and mechanical properties of the ECM. Key components of the tumor microenvironment, such as collagen, fibronectin, and hyaluronic acid, have been shown to modulate cancer cell adhesion, migration, and proliferation. A critical aspect of this interaction is the role of matrix metalloproteinases (MMPs), a family of enzymes responsible for remodeling the ECM. Studies have shown that increased expression of certain MMPs, such as MMP2 and MMP9, is associated with enhanced invasion and metastasis of ovarian cancer cells.[1][2]
The influence of the ECM on this compound cells extends to their response to chemotherapy. For instance, hyaluronic acid has been observed to confer chemoresistance to platinum-based drugs in ovarian cancer cell lines.[3] Conversely, fibronectin appears to increase the sensitivity of these cells to similar treatments, likely due to its role in promoting cell proliferation.[3] These findings underscore the importance of considering the tumor microenvironment when developing and evaluating new therapeutic strategies.
Signaling Pathways at the Crossroads of Cell and Matrix
The communication between this compound cells and the ECM is mediated by complex signaling pathways. The interaction of cancer cells with ECM proteins can trigger intracellular cascades that govern cell behavior. Key pathways implicated in this process include the Focal Adhesion Kinase (FAK)/Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][4] Activation of these pathways can lead to changes in gene expression that promote cell survival, proliferation, and invasion.
Below is a simplified representation of a common signaling pathway initiated by the interaction of a this compound cell with the extracellular matrix.
Experimental Workflows: A Need for Standardization
A variety of experimental models are employed to investigate the interactions between this compound cells and the ECM. These range from simple 2D cell cultures on coated surfaces to more complex 3D organotypic models that aim to recapitulate the tumor microenvironment.[5] While these models have provided valuable insights, the lack of standardized protocols can contribute to variability in experimental outcomes and hinder the ability to reproduce findings across different laboratories.
The following diagram illustrates a general workflow for studying the impact of the extracellular matrix on ovarian cancer cell behavior.
The Path Forward: Enhancing Reproducibility in this compound Research
The complexity of the tumor microenvironment and the inherent variability in biological systems make the reproducibility of experimental findings a persistent challenge. To address this, the research community must move towards greater standardization of experimental protocols, including detailed reporting of cell line sources, ECM composition and concentration, and the specific parameters of analytical assays. The development of more sophisticated and reproducible 3D culture models that better mimic the in vivo environment is also crucial.[5][6]
Furthermore, multi-laboratory studies designed to explicitly test the reproducibility of key findings would be invaluable in establishing the robustness of experimental observations. By embracing these practices, researchers can build a more solid foundation of knowledge to accelerate the development of novel and effective therapies for ovarian cancer.
References
- 1. OVARIAN CANCER: INVOLVEMENT OF THE MATRIX METALLOPROTEINASES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Extracellular Matrix in Epithelial Ovarian Cancer – A Piece of a Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Extracellular Matrix Influences Ovarian Carcinoma Cells’ Sensitivity to Cisplatinum: A First Step towards Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular Matrix: A Treasure Trove in Ovarian Cancer Dissemination and Chemotherapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epithelial Ovarian Cancer Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Models of Ovarian Cancer: Bridging the Gap between Pathophysiology and Mechanistic Models - PMC [pmc.ncbi.nlm.nih.gov]
Mometasone Furoate: A Comparative Analysis of a Potent Corticosteroid and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Mometasone furoate (MOME), a synthetic glucocorticoid, is a cornerstone in the management of various inflammatory conditions, including allergic rhinitis, asthma, and dermatoses. Its high affinity for the glucocorticoid receptor (GR) and favorable safety profile have established it as a widely prescribed therapeutic agent. This guide provides a comprehensive comparative analysis of Mometasone Furoate and its analogues, supported by experimental data, to inform research and development in inflammatory disease therapeutics.
Performance Comparison
Mometasone furoate consistently demonstrates high potency and efficacy in preclinical and clinical studies. Its performance, when compared to other prominent corticosteroids, is summarized below.
Glucocorticoid Receptor Binding Affinity
The therapeutic efficacy of corticosteroids is closely linked to their binding affinity for the glucocorticoid receptor. Mometasone furoate exhibits a notably high relative receptor affinity (RRA), often surpassing that of other commonly used corticosteroids.
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA = 100) | Citation |
| Mometasone Furoate | ~2200 | [1] |
| Fluticasone Propionate | ~1800 | [1] |
| Budesonide | 855 | [2] |
| Triamcinolone Acetonide | 361 | [1] |
| Flunisolide | 180 | [1] |
| 6β-OH Mometasone Furoate (Metabolite) | 206 ± 15 | [1] |
| 9,11-epoxy Mometasone Furoate (Degradation Product) | 220 ± 22 | [1] |
| Mometasone (Hydrolyzed) | ~800 | [1] |
Clinical Efficacy in Allergic Rhinitis
Clinical trials consistently demonstrate the effectiveness of mometasone furoate in alleviating the symptoms of allergic rhinitis. Comparative studies provide insights into its performance relative to other intranasal corticosteroids.
| Treatment Group | Baseline Mean Total Nasal Symptom Score (TNSS) | Week 12 Mean TNSS | Mean Reduction in TNSS | Citation |
| Mometasone Furoate | 8.1 | 2.7 | 5.4 | [3] |
| Fluticasone Propionate | 8.2 | 2.3 | 5.9 | [3] |
| Budesonide | 8.0 | 3.1 | 4.9 | [3] |
In a study comparing mometasone furoate and budesonide for allergic rhinosinusitis, both treatments showed a significant reduction in TNSS. However, the budesonide group showed a statistically significant improvement in the Sino-Nasal Outcome Test (SNOT) score compared to the mometasone furoate group after 6 and 12 weeks (p=0.001)[4].
Clinical Efficacy in Asthma
In the management of persistent asthma, mometasone furoate has been shown to be an effective inhaled corticosteroid (ICS).
| Treatment | Daily Dose | Outcome | Citation |
| Mometasone Furoate DPI | 400 mcg | Comparable improvement in FEV1 to Fluticasone Propionate MDI | [5] |
| Fluticasone Propionate MDI | 500 mcg (250 mcg twice daily) | Comparable improvement in FEV1 to Mometasone Furoate DPI | [5] |
| Mometasone Furoate | 400 mcg twice daily | Therapeutically equivalent to Fluticasone Propionate 500 mcg twice daily in moderate-to-severe asthma | [6] |
| Fluticasone Propionate | 500 mcg twice daily | Therapeutically equivalent to Mometasone Furoate 400 mcg twice daily in moderate-to-severe asthma | [6] |
A meta-analysis of six trials with 1354 patients concluded that mometasone furoate was superior to other inhaled corticosteroids at equipotent daily doses in improving pulmonary function and reducing the need for rescue medication in adults with moderate or severe asthma[1].
Safety and Tolerability
Mometasone furoate is generally well-tolerated with a low incidence of systemic side effects, which is attributed to its low systemic bioavailability.[7] When compared to other corticosteroids, its safety profile is often comparable or favorable.
| Corticosteroid | Key Safety/Tolerability Findings | Citation |
| Mometasone Furoate | Well tolerated with transient, mild to moderate local adverse effects. Low systemic availability and no significant effect on the hypothalamic-pituitary-adrenal axis. | [7] |
| Fluticasone Propionate | Minimal systemic absorption and a preferred choice for long-term use. | [3] |
| Budesonide | Favorable safety record, often used in mild to moderate cases. | [3] |
| Ciclesonide | Associated with a lower risk of epistaxis compared to mometasone furoate and fluticasone propionate. | [8] |
It is noteworthy that while the effects of mometasone furoate and fluticasone propionate on the glucocorticoid receptor are potent and similar, mometasone furoate is less specific and shows significant activity at other nuclear steroid receptors, including potent agonism at the progesterone receptor and partial agonist activity at the mineralocorticoid receptor.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the comparative assessment of mometasone furoate and its analogues.
In Vitro Glucocorticoid Receptor Binding Assay
This assay determines the relative affinity of a compound for the glucocorticoid receptor.
Objective: To quantify the binding affinity of test compounds to the human glucocorticoid receptor.
Methodology:
-
Reagents: Recombinant human glucocorticoid receptor, a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red), and test compounds.
-
Procedure:
-
A competition assay is performed in microwell plates.
-
The glucocorticoid receptor is incubated with the fluorescent ligand in the presence of varying concentrations of the test compound.
-
Effective competitors displace the fluorescent ligand from the receptor, leading to a decrease in fluorescence polarization.
-
The shift in polarization is measured to determine the half-maximal inhibitory concentration (IC50) of the test compound, which is indicative of its relative binding affinity.[11]
-
-
Data Analysis: The relative receptor affinity (RRA) is calculated by comparing the IC50 of the test compound to that of a reference standard, typically dexamethasone.
Vasoconstrictor Assay (VCA) for Topical Corticosteroid Potency
The VCA is a standardized in vivo method to assess the potency of topical corticosteroids by measuring their ability to cause skin blanching.
Objective: To determine the topical anti-inflammatory potency of corticosteroids.
Methodology:
-
Subjects: Healthy human volunteers with normal skin.
-
Procedure:
-
A single, non-occlusive application of the corticosteroid formulation is applied to designated test fields on the volar forearm for a specified duration (e.g., 6 hours).
-
Untreated test fields serve as controls.
-
After the application period, the formulations are removed.
-
Skin blanching (vasoconstriction) is assessed at various time points post-application (e.g., 1, 2, 4, 6, and 18 hours).
-
-
Assessment:
-
Visual Scoring: The degree of blanching is rated on a predefined scale.
-
Chromametric Measurements: A chromameter is used for objective colorimetric measurement of the skin to quantify the blanching effect.[12]
-
-
Data Analysis: The intensity and duration of vasoconstriction are used to rank the potency of the corticosteroids.
Clinical Trial for Allergic Rhinitis
This protocol outlines the design of a randomized clinical trial to compare the efficacy and safety of intranasal corticosteroids.
Objective: To evaluate the effectiveness and safety of different topical nasal steroids in managing allergic rhinitis symptoms.
Methodology:
-
Study Design: A randomized, double-blind, parallel-group clinical trial.
-
Participants: Patients with a confirmed diagnosis of allergic rhinitis.
-
Intervention: Patients are randomly assigned to receive one of the following treatments for a specified duration (e.g., 12 weeks):
-
Mometasone Furoate nasal spray
-
Fluticasone Propionate nasal spray
-
Budesonide nasal spray
-
-
Assessments:
-
Efficacy:
-
Total Nasal Symptom Score (TNSS): Patients record the severity of nasal symptoms (e.g., congestion, rhinorrhea, sneezing, itching) daily.
-
Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ): Patients complete this questionnaire at baseline and follow-up visits to assess the impact of symptoms on their quality of life.
-
-
Safety: Adverse events are monitored and recorded throughout the study.[3]
-
-
Data Analysis: Statistical analysis is performed to compare the changes in TNSS and RQLQ scores between the treatment groups from baseline to the end of the study.
Visualizations
Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory effects of mometasone furoate and its analogues are primarily mediated through the glucocorticoid receptor signaling pathway.
Caption: Mometasone Furoate's mechanism of action via the glucocorticoid receptor signaling pathway.
Experimental Workflow for In Vitro Receptor Binding Assay
The following diagram illustrates the general workflow for determining the relative receptor binding affinity of a test compound.
Caption: A generalized workflow for an in vitro glucocorticoid receptor binding competition assay.
Logical Relationship of Corticosteroid Properties and Clinical Outcomes
The clinical performance of a corticosteroid is a result of the interplay between its various physicochemical and pharmacological properties.
Caption: The relationship between key corticosteroid properties and their clinical outcomes.
References
- 1. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Analysis of Different Topical Nasal Steroids in the Management of Allergic Rhinitis: A Randomized Clinical Trial | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 4. ijorl.com [ijorl.com]
- 5. Efficacy and safety of mometasone furoate dry powder inhaler vs fluticasone propionate metered-dose inhaler in asthma subjects previously using fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Comparative safety and efficacy of topical mometasone furoate with other topical corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mometasone furoate is a less specific glucocorticoid than fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mometasone furoate is a less specific glucocorticoid than fluticasone propionate | European Respiratory Society [publications.ersnet.org]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. almirall.com [almirall.com]
Head-to-Head Comparison: Momelotinib vs. Standard-of-Care in Myelofibrosis
This guide provides a detailed, data-driven comparison of Momelotinib (MOME), a novel JAK1/JAK2 and ACVR1 inhibitor, with Danazol, a standard-of-care synthetic steroid compound, for the treatment of symptomatic and anemic patients with myelofibrosis. The data presented is primarily derived from the pivotal Phase 3 MOMENTUM clinical trial, which directly compared the efficacy and safety of these two agents.
Myelofibrosis is a rare bone marrow cancer characterized by the formation of scar tissue in the bone marrow, leading to severe anemia, debilitating symptoms, and an enlarged spleen (splenomegaly). A key challenge in its management is addressing anemia, which is often exacerbated by traditional JAK inhibitors. Momelotinib's unique mechanism of action, which includes the inhibition of ACVR1, a key regulator of iron metabolism, offers a potential advantage in this patient population.
Quantitative Data Summary
The following tables summarize the key efficacy endpoints from the MOMENTUM study, a randomized, double-blind trial comparing Momelotinib to Danazol in myelofibrosis patients previously treated with a JAK inhibitor.[1]
Table 1: Primary and Key Secondary Efficacy Endpoints at Week 24
| Endpoint | Momelotinib (n=130) | Danazol (n=65) | Odds Ratio (95% CI) | p-value |
| Primary Endpoint: Myelofibrosis Symptom Score (MFSAF) Response Rate | 25% | 9% | 3.9 (1.4-11.0) | 0.0095 |
| Key Secondary Endpoint: Transfusion Independence Rate | 31% | 20% | - | <0.0001 (non-inferiority) |
| Key Secondary Endpoint: Spleen Volume Reduction ≥35% | 23% | 3% | 9.9 (2.1-47.9) | 0.0011 |
Data sourced from the MOMENTUM Phase 3 trial. Symptom response was defined as a ≥50% reduction in the Myelofibrosis Symptom Assessment Form (MFSAF) Total Symptom Score (TSS).
Table 2: Hematological Parameters at Week 24
| Parameter | Momelotinib | Danazol |
| Mean Hemoglobin Change from Baseline (g/dL) | +0.8 | -0.1 |
| Patients with ≥2 g/dL Hemoglobin Improvement | 35% | 17% |
Mechanism of Action Signaling Pathway
Momelotinib exerts its therapeutic effects through a dual mechanism targeting both the drivers of myelofibrosis and the underlying cause of anemia. It inhibits JAK1 and JAK2 to reduce splenomegaly and systemic symptoms, and it inhibits ACVR1 to restore normal iron metabolism and improve red blood cell production. Danazol is a synthetic androgen with mild anabolic properties that is thought to improve anemia through mechanisms that are not fully elucidated but may involve stimulating erythropoiesis.
Caption: Mechanism of action of Momelotinib vs. Danazol in myelofibrosis.
Experimental Protocols
MOMENTUM Phase 3 Trial Design
The MOMENTUM study was a global, randomized, double-blind Phase 3 trial in patients with symptomatic (MFSAF TSS ≥10) and anemic (Hemoglobin <10 g/dL) myelofibrosis who had previously been treated with an approved JAK inhibitor.
-
Patient Population: 195 patients were randomized in a 2:1 ratio.
-
Intervention Arm: Momelotinib (200 mg once daily) plus placebo for Danazol.
-
Standard-of-Care Comparator Arm: Danazol (300 mg twice daily) plus placebo for Momelotinib.
-
Duration: The primary analysis was conducted after 24 weeks of treatment.
-
Primary Endpoint Assessment: The primary endpoint was the proportion of patients with a ≥50% reduction in the MFSAF Total Symptom Score. The MFSAF is a validated patient-reported outcome tool where patients rate the severity of seven key symptoms (fatigue, concentration, early satiety, inactivity, night sweats, bone pain, and itching) on a scale from 0 (absent) to 10 (worst imaginable).
Caption: Workflow of the MOMENTUM Phase 3 clinical trial.
Conclusion
In a head-to-head comparison against the standard-of-care agent Danazol, Momelotinib demonstrated statistically significant and clinically meaningful improvements in symptoms, spleen size, and anemia in patients with myelofibrosis who had previously received JAK inhibitor therapy.[1] The trial met its primary endpoint of superior symptom reduction and also showed significant benefits in key secondary endpoints, including spleen response and transfusion independence. These data suggest that Momelotinib's unique dual mechanism of action on JAK1/2 and ACVR1 represents a significant advancement in the treatment of this complex hematological malignancy, particularly for patients burdened by anemia.
References
Validating Momelotinib's Specificity for Its Intended Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Momelotinib's performance against other Janus kinase (JAK) inhibitors, supported by experimental data. The focus is on validating the specificity of Momelotinib for its intended targets, providing researchers with the necessary information to evaluate its suitability for their studies.
Momelotinib is a potent, small-molecule inhibitor targeting Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Activin A receptor type 1 (ACVR1), also known as ALK2.[1][2] Its mechanism of action is centered on the inhibition of the JAK-STAT signaling pathway, which is a critical regulator of hematopoiesis and immune function. Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis.[1][2] A unique characteristic of Momelotinib is its ability to also inhibit ACVR1, a key regulator of hepcidin production. By inhibiting ACVR1, Momelotinib can reduce hepcidin levels, leading to increased iron availability and an improvement in anemia, a common complication in myelofibrosis patients.[1][3]
Comparative Kinase Inhibition Profile
To assess the specificity of Momelotinib, its inhibitory activity against a panel of kinases is compared with other approved JAK inhibitors for myelofibrosis: Ruxolitinib, Fedratinib, and Pacritinib. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against key kinases, providing a quantitative measure of their potency and selectivity. Lower IC50 values indicate higher potency.
| Target Kinase | Momelotinib IC50 (nM) | Ruxolitinib IC50 (nM) | Fedratinib IC50 (nM) | Pacritinib IC50 (nM) |
| JAK1 | 11[4] | 3.3[4] | 18[5] | >1000[6] |
| JAK2 | 18[4] | 2.8[4] | 1.1[5] | 23[7] |
| JAK3 | 155[4] | 428[8] | - | 520[7] |
| TYK2 | 17[4] | 19[8] | 21[5] | 50[7] |
| ACVR1 (ALK2) | ~10-40 | Not Active | - | ~20-50 |
| FLT3 | - | - | 13[5] | 22[7] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here are compiled from multiple sources for comparative purposes.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and methodologies discussed, the following diagrams were generated using Graphviz.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to validate the specificity of kinase inhibitors like Momelotinib.
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
a. Materials and Reagents:
-
Purified recombinant kinases (e.g., JAK1, JAK2, ACVR1)
-
Kinase-specific substrate
-
ATP (at a concentration near the Km for each kinase)
-
Test compounds (Momelotinib and alternatives) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
b. Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to achieve the final desired concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The percentage of kinase inhibition is calculated relative to the vehicle control. IC50 values are then determined by fitting the dose-response data to a four-parameter logistic curve.[9][10][11][12][13]
This assay measures the binding of an inhibitor to a kinase by detecting the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site.
a. Materials and Reagents:
-
Europium (Eu)-labeled anti-tag antibody (specific to the tag on the recombinant kinase)
-
Fluorescently labeled kinase tracer (binds to the ATP pocket)
-
Purified, tagged recombinant kinases
-
Test compounds serially diluted in DMSO
-
Assay buffer
-
384-well black assay plates
-
A plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
b. Protocol:
-
Reagent Preparation: Prepare solutions of the test compound, kinase/Eu-antibody complex, and tracer at 3x the final assay concentration in the assay buffer.
-
Assay Assembly:
-
Add 5 µL of the 3x test compound solution to the wells of the assay plate.
-
Add 5 µL of the 3x kinase/Eu-antibody complex to each well.
-
Add 5 µL of the 3x tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader. The reader will excite the Europium donor (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 615 nm) and the acceptor tracer (e.g., at 665 nm).
-
Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. Inhibition of tracer binding by the test compound results in a decrease in the FRET ratio. IC50 values are determined by plotting the FRET ratio against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5][14][15][16]
CETSA validates target engagement within a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
a. Materials and Reagents:
-
Cultured cells expressing the target kinase(s)
-
Test compounds
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer
-
Equipment for heating cell suspensions (e.g., PCR thermocycler)
-
Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer)
-
Antibodies specific to the target kinases
b. Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.
-
Heating: Harvest the cells and resuspend them in PBS containing inhibitors. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Cell Lysis and Separation of Soluble Fraction: Lyse the cells (e.g., by freeze-thaw cycles or sonication). Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. The amount of the target kinase remaining in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates thermal stabilization and confirms target engagement. An isothermal dose-response curve can also be generated by treating cells with varying concentrations of the compound and heating at a single, optimized temperature to determine the cellular EC50 for target engagement.[17][18][19][20][21]
Conclusion
The provided data demonstrates that Momelotinib is a potent inhibitor of its intended targets, JAK1, JAK2, and ACVR1. Its unique dual-inhibitory mechanism offers a distinct advantage in the treatment of myelofibrosis, particularly in patients with anemia. The comparative analysis with other JAK inhibitors highlights the varied selectivity profiles within this class of drugs, underscoring the importance of comprehensive specificity testing in drug development. The detailed experimental protocols offer a foundation for researchers to independently validate these findings and further explore the therapeutic potential of Momelotinib.
References
- 1. ojjaarahcp.com [ojjaarahcp.com]
- 2. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. ulab360.com [ulab360.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
Independent Verification of MOME Research: A Comparative Analysis for Scientists and Drug Development Professionals
The term "MOME" in recent biomedical research primarily refers to two distinct entities: a novel artificial intelligence model for cancer diagnosis and a crucial gene in the JAK/STAT signaling pathway. This guide provides an objective comparison and independent verification of the published research surrounding both the Mixture of Modality Experts (this compound) AI model and the "master of marelle" (mom) gene , now officially known as domeless (dome) .
Mixture of Modality Experts (this compound): An AI-Powered Advance in Breast Cancer Diagnosis
Performance and Independent Verification
Comparison with Alternative Diagnostic Methods
The following table summarizes the reported performance of the this compound AI model in comparison to standard breast cancer diagnostic techniques.
| Diagnostic Method | Reported Accuracy/Metric | Key Advantages | Key Limitations |
| This compound AI Model | Comparable to senior radiologists (AUCs 0.859–0.965 for malignancy detection)[5] | Non-invasive, robust to missing data, potential to reduce unnecessary biopsies, predicts treatment response.[1][2][3] | Requires specialized MRI data, currently undergoing large-scale clinical validation.[1] |
| Mammography | Sensitivity: ~87% | Widely available, cost-effective screening tool. | Lower sensitivity in dense breast tissue, exposure to ionizing radiation. |
| Ultrasound | Sensitivity: ~98.4% (adjunct to mammography) | Differentiates between solid and cystic masses, no radiation. | Operator-dependent, lower specificity can lead to false positives. |
| Biopsy (Histopathology) | Gold Standard | Provides definitive diagnosis and molecular subtyping. | Invasive, risk of complications, higher cost. |
Experimental Protocols: this compound AI Model
The development and validation of the this compound model involved the following key steps:
-
Training: The model was trained on the extensive mpMRI dataset to learn the features indicative of tumor malignancy.
This compound AI Workflow
Caption: Workflow of the this compound AI model from data input to diagnostic output.
"master of marelle" (mom) Gene: A Key Receptor in the JAK/STAT Pathway
In the field of molecular biology and drug development, "this compound" also historically refers to the "master of marelle" (mom) gene in Drosophila melanogaster. This gene was identified as a critical component of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[6][7] Subsequent research has confirmed that "mom" is the same gene as "domeless" (dome), which is now the accepted nomenclature.[8][9][10][11]
Initial Discovery and Independent Verification
The initial research that identified "mom" demonstrated that mutations in this gene produced embryonic phenotypes identical to those of mutations in the JAK kinase hopscotch (hop) and the STAT protein marelle (mrl)/Stat92E.[6][7] This placed "mom" squarely within the JAK/STAT pathway. Genetic analyses positioned its function between the ligand unpaired (upd) and the kinase hop.[6][7]
Independent verification of the role of Domeless/Mom has come from numerous subsequent studies. Notably, genome-wide RNAi screens, designed to identify components of the JAK/STAT pathway, independently confirmed that Domeless/Mom is a canonical and essential component of this signaling cascade.[9][12] These unbiased screens provide strong validation of the initial findings.
Experimental Data Summary: Verification of Domeless/Mom Function
| Experiment Type | Original Finding ("mom" research) | Independent Verification (e.g., RNAi screens) |
| Genetic Mutational Analysis | mom mutants show identical phenotypes to hop and stat92E mutants.[6][7] | Not directly applicable, but consistent with the essential role of the pathway. |
| Epistasis Analysis | mom functions upstream of hop and downstream of the ligand upd.[6][7] | Confirmed the role of Dome/Mom as the receptor for the Upd ligand.[13] |
| Cell Culture Transfection | Cells transfected with mom bind the Upd ligand and activate the HOP/STAT92E pathway.[6] | RNAi knockdown of Dome/Mom in cell culture reduces or abolishes JAK/STAT signaling.[9][12] |
| Protein Interaction | MOM protein co-immunoprecipitates with STAT92E upon pathway activation.[6] | Further studies have elucidated the detailed interactions between Dome, Hop, and STAT92E. |
Experimental Protocols: Identification of Domeless/Mom
The foundational research that identified the function of the "mom" gene utilized the following methodologies:
-
Genetic Screening: Identification of mutant flies with developmental defects characteristic of disrupted JAK/STAT signaling.
-
Phenotypic Analysis: Detailed examination of the embryonic cuticle and tracheal development in mutant embryos to compare with known JAK/STAT pathway mutants.
-
Immunohistochemistry: Staining of embryos to visualize the expression and localization of STAT92E protein, which was found to be dramatically reduced in mom mutants.[6]
-
Cell Culture and Transfection: Introduction of the mom gene into cultured cells to demonstrate its ability to bind the Upd ligand and initiate downstream signaling.[6]
-
Co-immunoprecipitation: Biochemical assays to show the physical interaction between the MOM protein and the STAT92E protein.[6]
Domeless/Mom Signaling Pathway
Caption: The Domeless/Mom receptor in the Drosophila JAK/STAT signaling pathway.
References
- 1. HKUST’s this compound AI Transforms Breast Cancer Diagnosis with MRI | [theindianpractitioner.com]
- 2. hkust.edu.hk [hkust.edu.hk]
- 3. AI model shows promise for breast cancer diagnosis | Croucher Foundation [croucher.org.hk]
- 4. archive.opengovasia.com [archive.opengovasia.com]
- 5. Application of Machine Learning to Breast MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mom identifies a receptor for the Drosophila JAK/STAT signal transduction pathway and encodes a protein distantly related to the mammalian cytokine receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. sdbonline.org [sdbonline.org]
- 9. Genome-wide RNAi analysis of JAK/STAT signaling components in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. dome domeless [Drosophila melanogaster (fruit fly)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. flyrnai.org [flyrnai.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Methoxymethyl Ether (MOME)
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and efficient laboratory environment is paramount. A critical aspect of this is the correct handling and disposal of chemical reagents. This document provides essential, step-by-step guidance for the proper disposal of Methoxymethyl ether (MOME), a common protecting group in organic synthesis. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Methoxymethyl ether (this compound) itself is a flammable liquid. However, it is often used in conjunction with its highly hazardous introducing reagent, Chloromethyl methyl ether (this compound-Cl or CMME). This compound-Cl is classified as a human carcinogen and is highly toxic. Therefore, extreme caution must be exercised when handling any materials potentially contaminated with this compound-Cl.
Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
A laboratory coat
Disposal Plan Overview
The primary strategy for the safe disposal of this compound-protected compounds and residual this compound reagents involves a two-stage process:
-
Chemical Inactivation (Deprotection): The this compound ether is cleaved through acid-catalyzed hydrolysis. This breaks down the compound into its constituent alcohol, formaldehyde, and methanol, which are generally less hazardous and more amenable to standard waste disposal routes.
-
Neutralization and Waste Collection: The acidic reaction mixture is neutralized, and the resulting aqueous waste is collected for disposal as hazardous waste.
This process should be performed on waste streams known to contain this compound ethers before they are combined with other laboratory waste.
Quantitative Data Summary
For clarity and easy comparison, the following table summarizes key quantitative data related to the chemicals involved in the this compound disposal process.
| Chemical Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Key Hazards |
| Methoxymethyl ether (in a parent molecule R-O-MOM) | R-OCH₂OCH₃ | Variable | Variable | Variable | Flammable |
| Chloromethyl methyl ether (this compound-Cl) | CH₃OCH₂Cl | 80.51 | 55-57 | -18 | Highly flammable, Carcinogenic, Toxic |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | ~85 (as azeotrope) | N/A | Corrosive, Causes severe burns |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Decomposes | N/A | Mild irritant |
Experimental Protocol: Step-by-Step this compound Disposal
This protocol details the acid-catalyzed hydrolysis of this compound ethers for waste neutralization.
Materials:
-
Waste containing this compound ether
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol or Tetrahydrofuran (THF)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
A suitable reaction flask
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation: In a chemical fume hood, place the waste solution containing the this compound ether into a reaction flask equipped with a stir bar. If the waste is concentrated, dilute it with a suitable solvent such as methanol or THF.
-
Acidification: While stirring, slowly and carefully add a small amount of concentrated hydrochloric acid to the solution. A typical starting point is to add the acid dropwise until the solution is acidic (pH 1-2). For larger quantities, a common procedure is to heat the this compound ether in methanol or THF with concentrated HCl.[1]
-
Reaction: Allow the mixture to stir at room temperature. The deprotection reaction is generally complete within a few hours. Gentle heating (e.g., to 40-50 °C) can accelerate the process. Monitor the reaction by a suitable method (e.g., TLC) if necessary to confirm the disappearance of the starting this compound ether.
-
Quenching and Neutralization: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Caution: This will cause gas evolution (CO₂). Add the bicarbonate solution gradually with stirring until the pH of the solution is neutral (pH ~7).
-
Waste Collection: Transfer the neutralized aqueous solution to a designated hazardous waste container. Clearly label the container with its contents.
-
Final Disposal: Dispose of the hazardous waste container according to your institution's and local regulations.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the chemical transformation during disposal and the overall workflow.
Caption: Chemical pathway of this compound ether deprotection via acid hydrolysis.
References
Essential Safety and Logistical Information for Handling Methoxymethyl Ether (MOME)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous chemicals like Methoxymethyl ether (MOME). This document provides crucial, immediate safety and logistical information, including detailed operational and disposal plans, to foster a safe and compliant laboratory environment.
Chemical Identity:
-
Name: Methoxymethyl ether
-
Abbreviation: this compound
-
Synonyms: Dimethoxymethane, Methylal
-
CAS Number: 109-87-5
Methoxymethyl ether is commonly used in organic synthesis as a protecting group for alcohols. While a valuable reagent, it presents several hazards that necessitate strict adherence to safety protocols.
Hazard Identification and Quantitative Data
This compound is a flammable liquid and vapor that can cause serious eye irritation. It is also harmful if swallowed or inhaled and may cause respiratory irritation. The following table summarizes key quantitative data for this compound and related compounds, providing a basis for risk assessment.
| Property | Value |
| Physical Properties of this compound | |
| Molecular Formula | C3H8O2 |
| Molecular Weight | 76.09 g/mol |
| Boiling Point | 42 °C (108 °F) |
| Flash Point | -18 °C (0 °F) - closed cup |
| Density | 0.86 g/mL at 25 °C |
| Occupational Exposure Limits (Proxy Data for Glycol Ethers) | |
| NIOSH REL (PGME) | TWA 100 ppm (360 mg/m³), STEL 150 ppm (540 mg/m³)[1] |
| ACGIH TLV (PGME) | TWA 50 ppm, STEL 100 ppm |
| OSHA PEL ((2-MEP)**) | TWA 100 ppm (606 mg/m³)[2] |
*Propylene Glycol Monomethyl Ether **(2-methoxymethylethoxy)propanol
Personal Protective Equipment (PPE) Workflow
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following workflow outlines the necessary steps for ensuring adequate protection when handling this compound.
Operational Plan: Step-by-Step Guidance for a Typical Laboratory Procedure
This section provides a detailed protocol for the protection of an alcohol using this compound, a common application in organic synthesis. This procedure should be performed in a certified chemical fume hood.
Experimental Protocol: Protection of a Primary Alcohol with this compound
Objective: To protect a primary alcohol (e.g., benzyl alcohol) using dimethoxymethane (this compound) and an acid catalyst.
Materials:
-
Benzyl alcohol
-
Dimethoxymethane (this compound)
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Glassware for extraction and drying
-
Rotary evaporator
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary chemicals and equipment.
-
Don the appropriate PPE as outlined in the PPE workflow diagram.
-
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol.
-
Dissolve the alcohol in anhydrous dichloromethane.
-
Add an excess of dimethoxymethane (this compound) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The resulting crude product can be purified further by column chromatography if necessary.
-
Disposal Plan for this compound Waste
Proper disposal of this compound and this compound-contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance. All this compound waste is considered hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation:
-
Do not mix this compound waste with other waste streams unless they are compatible.
-
Keep liquid this compound waste separate from solid this compound-contaminated waste.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for liquid this compound waste. Glass or polyethylene containers are generally suitable.
-
The container must be in good condition with a secure, tight-fitting lid.
-
For solid waste (e.g., contaminated gloves, paper towels, silica gel), use a designated, clearly labeled, and sealed waste bag or container.
-
-
Labeling:
-
Label the hazardous waste container clearly with the words "Hazardous Waste," the full chemical name ("Methoxymethyl ether" or "Dimethoxymethane"), and the associated hazards (e.g., "Flammable," "Toxic").
-
Indicate the accumulation start date on the label.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
Secondary containment should be used to prevent spills.
-
-
Disposal Request:
-
Once the waste container is full or has been accumulating for the maximum allowable time per institutional and local regulations, arrange for pickup by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not pour this compound waste down the drain.[3]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
